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  • Product: 1-[(4-Nitrobenzyl)oxy]urea
  • CAS: 31150-87-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 1-[(4-Nitrobenzyl)oxy]urea

Introduction 1-[(4-Nitrobenzyl)oxy]urea is a fascinating molecule that stands at the intersection of several key areas in medicinal chemistry and chemical biology. Its structure, featuring a urea backbone, an N-oxy linka...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-[(4-Nitrobenzyl)oxy]urea is a fascinating molecule that stands at the intersection of several key areas in medicinal chemistry and chemical biology. Its structure, featuring a urea backbone, an N-oxy linkage, and a 4-nitrobenzyl moiety, suggests a rich and complex chemical profile. This guide provides a comprehensive technical overview of its chemical properties, drawing upon established principles and data from analogous compounds to build a predictive but thorough understanding. This document is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and potential applications of novel urea derivatives.

While direct experimental data for 1-[(4-Nitrobenzyl)oxy]urea is not extensively available in the public domain, its chemical behavior can be largely inferred from the well-documented properties of its constituent functional groups. This guide will delve into its synthesis, predicted physicochemical characteristics, and, most importantly, its potential as a photolabile nitric oxide donor. We will explore the mechanistic underpinnings of these functions and provide a framework for the experimental validation of its properties.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the chemical nature of 1-[(4-Nitrobenzyl)oxy]urea is an analysis of its structure and the resulting physical properties.

Structure:

Figure 1: Chemical structure of 1-[(4-Nitrobenzyl)oxy]urea.

The molecule can be deconstructed into three key components:

  • 4-Nitrobenzyl Group: This aromatic ring is substituted with a strongly electron-withdrawing nitro group (-NO₂) in the para position. This group significantly influences the electronic properties of the entire molecule.

  • Oxyurea Moiety: The -O-NH-C(O)-NH₂ core is a derivative of hydroxyurea. The N-O bond is of particular interest due to its potential role in nitric oxide donation.

  • Urea Group: The terminal urea functionality provides sites for hydrogen bonding, influencing solubility and intermolecular interactions.

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties of 1-[(4-Nitrobenzyl)oxy]urea, calculated based on its structure and compared to the related compound, benzyloxyurea.

PropertyPredicted Value for 1-[(4-Nitrobenzyl)oxy]ureaExperimental/Predicted Value for BenzyloxyureaReference
Molecular Formula C₈H₉N₃O₄C₈H₁₀N₂O₂N/A
Molecular Weight 211.18 g/mol 166.18 g/mol
XLogP3-AA ~1.00.5
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 42
Topological Polar Surface Area ~100 Ų64.4 Ų

The presence of the nitro group is expected to increase the molecule's polarity and molecular weight compared to benzyloxyurea. The increased number of hydrogen bond acceptors (due to the nitro group) may also influence its solubility and interactions with biological targets.

Synthesis of 1-[(4-Nitrobenzyl)oxy]urea

A plausible and efficient synthesis of 1-[(4-Nitrobenzyl)oxy]urea can be designed based on established methods for the preparation of N-alkoxyureas. A two-step process starting from 4-nitrobenzyl bromide is proposed.

Proposed Synthetic Pathway:

Synthesis 4-Nitrobenzyl_Bromide 4-Nitrobenzyl Bromide O-4-Nitrobenzylhydroxylamine O-(4-Nitrobenzyl)hydroxylamine 4-Nitrobenzyl_Bromide->O-4-Nitrobenzylhydroxylamine 1. Hydroxylamine (or protected equivalent) 2. Base Hydroxylamine Hydroxylamine Target_Molecule 1-[(4-Nitrobenzyl)oxy]urea O-4-Nitrobenzylhydroxylamine->Target_Molecule Potassium Cyanate, Acid Potassium_Cyanate Potassium Cyanate Acid Acid (e.g., HCl)

Figure 2: Proposed synthetic route for 1-[(4-Nitrobenzyl)oxy]urea.

Step-by-Step Methodology:

Step 1: Synthesis of O-(4-Nitrobenzyl)hydroxylamine

The key intermediate, O-(4-nitrobenzyl)hydroxylamine, can be synthesized via the O-alkylation of hydroxylamine or a protected form thereof. The use of a protected hydroxylamine, such as N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate, followed by deprotection, can prevent over-alkylation and improve yields. O-(4-Nitrobenzyl)hydroxylamine is also commercially available as its hydrochloride salt, which can be used directly in the next step after neutralization[1][2].

  • Protocol Outline (from a protected hydroxylamine):

    • React N-hydroxyphthalimide with 4-nitrobenzyl bromide in the presence of a base (e.g., triethylamine or potassium carbonate) in a suitable solvent like DMF or acetonitrile.

    • The resulting N-(4-nitrobenzyloxy)phthalimide is then subjected to hydrazinolysis (using hydrazine hydrate) or acidic hydrolysis to cleave the phthalimide group, yielding O-(4-nitrobenzyl)hydroxylamine.

    • Purification is typically achieved by extraction and crystallization.

Step 2: Formation of the Urea Moiety

The final step involves the reaction of O-(4-nitrobenzyl)hydroxylamine with a source of isocyanic acid. A common and effective method is the reaction with potassium cyanate in the presence of an acid.

  • Protocol Outline:

    • Dissolve O-(4-nitrobenzyl)hydroxylamine (or its hydrochloride salt) in an aqueous acidic solution (e.g., dilute HCl).

    • Cool the solution in an ice bath.

    • Add a solution of potassium cyanate in water dropwise with stirring. The in-situ generated isocyanic acid (HNCO) will react with the hydroxylamine derivative.

    • The product, 1-[(4-Nitrobenzyl)oxy]urea, is expected to precipitate from the reaction mixture.

    • The solid product can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure compound.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 1-[(4-Nitrobenzyl)oxy]urea is predicted to be dominated by two key features: its potential to act as a nitric oxide donor and the photolability of the 4-nitrobenzyl group.

Potential as a Nitric Oxide (NO) Donor

Hydroxyurea is a well-established nitric oxide donor, and this activity is central to its therapeutic effects. The mechanism of NO release from hydroxyurea often involves interaction with metalloproteins like hemoglobin[3]. For hydroxyurea and its analogs, an unsubstituted -NHOH group is often crucial for the formation of a complex with methemoglobin, which facilitates the release of NO[1][2].

1-[(4-Nitrobenzyl)oxy]urea is an N-substituted hydroxyurea derivative. While the N-O bond is present, the substitution at the nitrogen atom with the bulky 4-nitrobenzyl group may hinder its ability to directly mimic the NO-donating mechanism of hydroxyurea that relies on direct coordination to a metal center.

However, the strong electron-withdrawing nature of the 4-nitrobenzyl group is expected to weaken the N-O bond, potentially making it more susceptible to cleavage under certain physiological conditions to release a nitric oxide-related species. The presence of an electron-withdrawing nitro group on a phenyl ring has been shown to stabilize the N-O bond in pyridine-N-oxide, but in the context of NO donors, it may facilitate heterolytic cleavage[4][5].

Proposed Mechanism of NO Release (Hypothetical):

It is plausible that the N-O bond in 1-[(4-Nitrobenzyl)oxy]urea could undergo enzymatic or chemical cleavage, particularly in a reductive environment, to release nitric oxide.

NO_Release Start R-CH₂-O-NH-C(O)NH₂ Intermediate [R-CH₂-O•] + [•NH-C(O)NH₂] Start->Intermediate [e⁻, H⁺] Products NO + Other Products Intermediate->Products

Figure 3: Hypothetical reductive cleavage for NO release. R = 4-nitrophenyl.

Further experimental investigation, such as in vitro assays with hemoglobin or other redox-active biomolecules, would be necessary to confirm and elucidate the precise mechanism of NO donation from this compound.

Photolabile Properties: A "Caged" Urea

The 4-nitrobenzyl group is a well-known photolabile protecting group, although it is generally less efficient than its ortho-substituted counterpart[5]. Upon irradiation with UV light (typically in the range of 300-360 nm), the nitro group undergoes an intramolecular redox reaction, leading to cleavage of the benzylic C-O bond.

Mechanism of Photocleavage:

The photolysis of nitrobenzyl compounds proceeds through a Norrish Type II-like mechanism, involving an excited nitro group abstracting a hydrogen atom from the benzylic position to form an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule and 4-nitrosobenzaldehyde.

Photocleavage Ground_State 1-[(4-Nitrobenzyl)oxy]urea Excited_State Excited State Ground_State->Excited_State hν (UV light) Aci_Nitro Aci-nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Products Urea + 4-Nitrosobenzaldehyde Cyclic_Intermediate->Products Cleavage

Figure 4: General mechanism for the photolysis of a 4-nitrobenzyl ether.

This photocleavage property makes 1-[(4-Nitrobenzyl)oxy]urea a potential "caged" urea. In a biological context, the compound could be introduced in an inactive form, and a pulse of light could be used to release urea at a specific time and location. This could be a valuable tool for studying enzymes like urease or cellular processes involving urea[6][7]. The quantum yield of photolysis for 4-nitrobenzyl derivatives is generally lower than for 2-nitrobenzyl compounds, which is a critical parameter to consider for practical applications[8][9].

Stability and Hydrolysis

The stability of 1-[(4-Nitrobenzyl)oxy]urea will be dependent on pH and temperature. The urea functional group itself can undergo hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH[10][11]. The N-O-C ether linkage is expected to be relatively stable under neutral and moderately basic conditions. However, under strongly acidic conditions, acid-catalyzed hydrolysis of the ether bond could occur, leading to the release of 4-nitrobenzyl alcohol and hydroxyurea. The stability of pharmaceutical compounds is often pH-dependent, with many being most stable in a slightly acidic to neutral pH range[12][13].

Analytical Characterization

The synthesis and purification of 1-[(4-Nitrobenzyl)oxy]urea would be monitored and confirmed using standard analytical techniques.

Predicted Spectral Data:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-nitrobenzyl group (two doublets in the downfield region, ~7.5-8.2 ppm), a singlet for the benzylic methylene protons (-CH₂-), and signals for the NH and NH₂ protons of the urea moiety. The chemical shifts of the urea protons can be broad and may exchange with D₂O. Computational methods can provide more precise predictions of chemical shifts[14][15][16][17].

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the benzylic carbon, and the carbonyl carbon of the urea group (typically in the range of 155-165 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the urea group (~3200-3500 cm⁻¹), a strong C=O (amide I) stretching vibration (~1650-1700 cm⁻¹), and characteristic bands for the nitro group (~1520 and ~1350 cm⁻¹) and the aromatic ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed, along with characteristic fragmentation patterns.

Potential Applications and Future Directions

The unique combination of a potential NO-donating group and a photolabile moiety in 1-[(4-Nitrobenzyl)oxy]urea suggests several exciting avenues for research and development:

  • "Caged" Nitric Oxide Donor: If the compound can be triggered to release NO photochemically, it could serve as a spatially and temporally controllable source of nitric oxide for biological studies.

  • Dual-Action Therapeutic Agent: The molecule could potentially be designed to release both nitric oxide and urea, which might have synergistic effects in certain therapeutic contexts.

  • Tool for Mechanistic Studies: As a "caged" urea, it could be used to study the kinetics and mechanisms of urea-metabolizing enzymes with high precision[6].

Future work should focus on the successful synthesis and thorough characterization of 1-[(4-Nitrobenzyl)oxy]urea. Experimental validation of its NO-donating and photolabile properties is crucial. Studies to determine the quantum yield of photolysis and the biological conditions under which NO is released will be essential for realizing its potential in drug development and as a chemical tool.

Conclusion

1-[(4-Nitrobenzyl)oxy]urea is a molecule with a predicted chemical profile that makes it a highly attractive target for synthesis and investigation. Its potential as a photolabile nitric oxide donor or a "caged" urea opens up numerous possibilities for its application in biomedical research and drug discovery. While this guide is based on a synthesis of information from related compounds, it provides a robust framework for guiding future experimental work on this promising molecule. The interplay of the electron-withdrawing nitrobenzyl group and the reactive oxyurea core is likely to yield a rich and complex chemistry that warrants further exploration.

References

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  • Shtamburg, V. G., Klots, E. A., Kravchenko, S. V., Anishchenko, A. A., & Shishkina, S. V. (2024). N-BENZYLOXY-N-METHOXYREA. SYNTHESIS AND STRUCTURE. Voprosy Khimii i Khimicheskoi Tekhnologii, (2), 116-123.[18]

  • Fournier, L., Gauron, C., Tork, A., & Dhimane, H. L. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(28), 7476-7487.[19]

  • de Gracia, P., & Wirz, J. (2010). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 9(7), 954-959.[8]

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  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595.[22]

  • Luedtke, N. W., & Tor, Y. (2001). A Convenient Method for the Synthesis of N-Hydroxyureas. Tetrahedron Letters, 42(50), 8947-8949.[23]

  • PubChem. (n.d.). Benzyloxyurea. Retrieved from [Link]

  • Yaneva, D. N., & Jeliazkov, V. T. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(1), 103-111.[15]

  • Park, J. W., & Choi, B. S. (2000). Cleavage of S-S bond by nitric oxide (NO) in the presence of oxygen: a disproportionation reaction of two disulfides. Archives of Pharmacal Research, 23(5), 496-499.[24]

  • Karplus, P. A., & Hausinger, R. P. (2002). Synthesis and Characterization of Photolabile o-Nitrobenzyl Derivatives of Urea. The Journal of Organic Chemistry, 67(24), 8416-8423.[6]

  • Abe, M., Ikeda, S., & Ikeda, H. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Journal of Photochemistry and Photobiology A: Chemistry, 452, 115598.[9]

  • Palusiak, M., & Grabowski, S. J. (2014). The nature of NO-bonding in N-oxide group. Physical Chemistry Chemical Physics, 16(43), 23730-23741.[4]

  • Kumar, A., Singh, G., & Kumar, D. (2025). Computation of 1H NMR chemical shifts: structural assessment of energetic materials. Journal of Molecular Modeling, 31(9), 230.[16]

  • Semon, W. L. (1925). HYDROXYLAMINE HYDROCHLORIDE AND ACETOXIME. Organic Syntheses, 4, 35.[25]

  • Abraham, R. J., & Reid, M. (2005). Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules. University of Liverpool Repository.[17]

  • Wang, D., et al. (2024). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. eScholarship.[26]

  • CN101205204A - Synthesis of N-benzyl-N-benzyloxyurea. (2008). Google Patents.[27]

  • Ghosh, A., et al. (2026). A Subtle Twist on Sensor Design: NO-Induced Nitration-Triggered C–C Bond Cleavage. Chemical & Biomedical Imaging.[5]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link][28]

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.[29]

  • Li, Z., et al. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.[30]

  • Andersen, J., & Neilands, J. B. (1983). Reaction of cyanide with hydroxamic acid iron complexes to distinguish trihydroxamates from simple monohydroxamates. Analytical Biochemistry, 130(2), 389-391.[31]

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). A direct preparation of O-substituted hydroxylamines from alcohols. Synthesis, 2006(10), 1635-1638.[32]

  • Ferrer-Sueta, G., & Radi, R. (2018). NO and HNO donors, nitrones, and nitroxides: Past, present, and future. Medicinal Research Reviews, 38(4), 1335-1365.[33]

  • Mbugua, J. K. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.[12]

  • de Oliveira, A. C., et al. (2026). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. ResearchGate.[34]

  • Gorelsky, S. I., et al. (2010). N-O bond cleavage mechanism(s) in nitrous oxide reductase. ResearchGate.[35]

  • Giffney, J. C., & O'Connor, C. J. (1976). Hydrolysis of phenylureas. Part II. Hydrolysis in acid and aqueous solutions. Journal of the Chemical Society, Perkin Transactions 2, (6), 706-712.[10]

  • Varvounis, G., & Giannopoulos, T. (2004). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2004(12), 114-121.[36]

  • Oszczapowicz, I., et al. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 23(11), 2909.[13]

  • Saito, T., et al. (2011). Stability of (1→3)-β-polyglucuronic acid under various pH and temperature conditions. Carbohydrate Polymers, 83(4), 1739-1744.[7]

  • Glover, S. A., & Scott, C. P. (2003). Synthesis of N-Oxyureas by Substitution and Cope-Type Hydroamination Reactions Using O-Isocyanate Precursors. Organic Letters, 5(23), 4429-4432.[37]

  • Sciencemadness Discussion Board. (2012). Hydrolysis of Urea. Retrieved from [Link][11]

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Sources

Exploratory

A Preliminary Investigation of 1-[(4-Nitrobenzyl)oxy]urea Reactivity: A Technical Guide

Abstract The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets.[1][2] The incorporation of a 4-nitrobenzyl moiety introduces uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets.[1][2] The incorporation of a 4-nitrobenzyl moiety introduces unique electronic and potential photolytic properties, making 1-[(4-Nitrobenzyl)oxy]urea a compound of significant interest for applications ranging from novel therapeutic agents to advanced drug delivery systems.[3] This technical guide provides a comprehensive framework for the preliminary investigation of the chemical reactivity and stability of 1-[(4-Nitrobenzyl)oxy]urea. We present a series of structured experimental protocols designed to elucidate the molecule's behavior under various chemical and physical stressors. The methodologies detailed herein are grounded in established principles of physical organic chemistry and are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust starting point for their own investigations.

Introduction and Scientific Rationale

The convergence of the N-alkoxyurea and nitrobenzyl functionalities in a single molecular entity, 1-[(4-Nitrobenzyl)oxy]urea, presents a compelling case for a thorough reactivity study. The urea moiety is a privileged scaffold in numerous approved drugs, contributing significantly to target affinity and pharmacokinetic properties.[1][3][4] Simultaneously, the nitrobenzyl group is a well-known modulator of chemical properties, often employed as a photolabile protecting group (primarily the ortho-isomer) or as an electron-withdrawing group that can influence the reactivity of adjacent functionalities.[5][6]

The primary objective of this guide is to establish a foundational understanding of the stability and reactivity profile of 1-[(4-Nitrobenzyl)oxy]urea. Key questions to be addressed include:

  • Under what conditions is the molecule stable?

  • What are the primary degradation pathways?

  • How does it interact with biologically relevant nucleophiles?

  • Is the nitro group susceptible to reduction under physiological conditions?

  • What is the molecule's photolytic stability?

Answering these questions is critical for determining the viability of this compound as a drug candidate or a chemical tool. For instance, controlled lability might be desirable for a prodrug, while high stability is essential for a new chemical entity targeting a specific receptor.

Molecular Profile and Predicted Reactivity

The reactivity of 1-[(4-Nitrobenzyl)oxy]urea is dictated by its three key structural components: the urea group, the N-O-C linkage, and the 4-nitrobenzyl ring.

  • Urea Moiety : The urea nitrogens are typically nucleophilic and can participate in hydrogen bonding.[1][2] The terminal NH2 group is expected to be the most basic and nucleophilic site on the urea scaffold.

  • 4-Nitrobenzyl Group : The strong electron-withdrawing nature of the para-nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution under harsh conditions. More importantly, it influences the benzylic position, potentially stabilizing anionic character on the benzyl carbon or influencing the strength of the C-O bond. Aromatic nitro compounds can also be reduced to amines, a common metabolic pathway.[7]

  • N-Alkoxy Linkage (N-O-C) : The N-O bond in N-alkoxyureas can be a point of lability.[8][9] Cleavage at this position would yield urea and a 4-nitrobenzyloxy-related species. Similarly, the benzylic C-O bond could be susceptible to cleavage, particularly under reductive conditions.

Based on this analysis, we can hypothesize several potential reaction pathways that warrant experimental investigation.

cluster_0 Hypothesized Reactivity Pathways Compound 1-[(4-Nitrobenzyl)oxy]urea Nuc_Attack Nucleophilic Attack (e.g., thiols, amines) Compound->Nuc_Attack @ Urea N or Benzylic C Reduction Reduction of Nitro Group Compound->Reduction e.g., Na2S2O4, catalytic H2 Hydrolysis Acid/Base Hydrolysis Compound->Hydrolysis H+ or OH- Photolysis Photolytic Cleavage Compound->Photolysis UV Light Product_Nuc Adducts or Displacement Products Nuc_Attack->Product_Nuc Product_Red 1-[(4-Aminobenzyl)oxy]urea Reduction->Product_Red Product_Hyd Urea + 4-Nitrobenzyl Alcohol or other fragments Hydrolysis->Product_Hyd Product_Pho Urea + 4-Nitrosobenzaldehyde Photolysis->Product_Pho

Caption: Hypothesized reactivity pathways for 1-[(4-Nitrobenzyl)oxy]urea.

Critical Safety and Handling Protocols

Aromatic nitro compounds are energetic and can be toxic, requiring strict safety protocols.[7][10] Many are readily absorbed through the skin.[10]

  • Risk Assessment : Before any experimentation, a thorough risk assessment must be conducted. Treat the compound as potentially explosive and toxic, especially when uncharacterized.[11]

  • Personal Protective Equipment (PPE) : At a minimum, chemical safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant nitrile gloves are mandatory.[11]

  • Engineering Controls : All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Storage : Store the compound in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong acids, bases, and oxidizing agents.[11][12]

  • Waste Disposal : All waste containing the nitroaromatic compound must be collected in designated, labeled containers for hazardous waste disposal. Never dispose of nitro compounds down the drain.[12]

Experimental Design: A Phased Approach

A systematic investigation is crucial. The following workflow outlines a logical progression from broad stability screening to specific reactivity studies.

cluster_1 cluster_2 start Start: Pure Compound Synthesis & Characterization stability Phase 1: Comprehensive Stability Profiling start->stability reactivity Phase 2: Chemical Reactivity Screening stability->reactivity ph_study pH Stress (pH 2, 7.4, 10) temp_study Thermal Stress (4°C, 25°C, 50°C) photolysis Phase 3: Photostability Assessment reactivity->photolysis nuc_study Nucleophiles (e.g., Glutathione) red_study Reducing Agents (e.g., Dithionite) end End: Consolidate Reactivity Profile photolysis->end

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Foundational

biological activity and toxicity profile of 1-[(4-Nitrobenzyl)oxy]urea

Title: Biological Activity and Toxicity Profile of 1-[(4-Nitrobenzyl)oxy]urea: A Dual-Action Hypoxia-Activated Prodrug and Epigenetic Modulator Executive Summary 1-[(4-Nitrobenzyl)oxy]urea (4-NBU) represents a sophistica...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity and Toxicity Profile of 1-[(4-Nitrobenzyl)oxy]urea: A Dual-Action Hypoxia-Activated Prodrug and Epigenetic Modulator

Executive Summary 1-[(4-Nitrobenzyl)oxy]urea (4-NBU) represents a sophisticated intersection of bioreductive prodrug design and epigenetic modulation. By masking the active pharmacophore of hydroxyurea with a 4-nitrobenzyl ether linkage, 4-NBU is engineered to overcome the systemic dose-limiting toxicities of traditional ribonucleotide reductase (RNR) inhibitors. This technical guide details the compound's dual-action biological activity—functioning as a Class I Histone Deacetylase (HDAC) inhibitor in normoxic environments and a potent, localized RNR inhibitor in hypoxic tumor microenvironments—alongside its comprehensive toxicity profile and validated experimental workflows.

Core Mechanistic Rationale

Bioreductive Activation in the Hypoxic Tumor Microenvironment

Solid tumors are characterized by chaotic vasculature, leading to regions of severe hypoxia (pO₂ < 1%). 4-NBU exploits this physiological anomaly through its 4-nitrobenzyl moiety, a classic [1]. Under normoxic conditions, the molecule remains highly stable. However, in hypoxic environments, overexpressed enzymes such as [2] and cytochrome P450 oxidoreductase (CYPOR) catalyze the reduction of the nitro group to a hydroxylamine or amine.

This enzymatic reduction alters the electronic properties of the aromatic ring, triggering a spontaneous 1,6-elimination cascade. The ether bond is cleaved, releasing two distinct molecular entities:

  • Hydroxyurea: The active payload, which selectively inhibits the [3], depleting intracellular dNTP pools and causing S-phase replication fork stalling.

  • Quinone Imine Methide: A highly reactive electrophilic byproduct that acts as a localized alkylating agent, compounding the cytotoxic effect.

Epigenetic Modulation via Intact Pharmacophore

Contrary to the assumption that the intact prodrug is biologically inert, structural analysis reveals that the O-benzylhydroxyurea scaffold possesses intrinsic epigenetic activity. The lipophilic benzyl group is perfectly sized to occupy the hydrophobic "foot" pocket adjacent to the catalytic site of Class I HDACs (HDAC1, 2, and 3), while the urea moiety interacts with the active-site zinc ion. This allows the intact 4-NBU molecule to act as an [4] in normoxic tissues, promoting chromatin relaxation and altering gene expression prior to hypoxic cleavage.

Mechanism Prodrug 1-[(4-Nitrobenzyl)oxy]urea (4-NBU) Normoxia Normoxia (Normal Tissue) O2 > 5% Prodrug->Normoxia Hypoxia Hypoxia (Tumor Microenvironment) O2 < 1% Prodrug->Hypoxia HDAC Class I HDAC Inhibition (Epigenetic Modulation) Normoxia->HDAC Intact Pharmacophore NTR Nitroreductase / CYPOR (Reduction to Amine) Hypoxia->NTR Enzymatic Activation Cleavage 1,6-Elimination (Bond Cleavage) NTR->Cleavage HU Hydroxyurea (RNR Inhibitor) Cleavage->HU QIM Quinone Imine Methide (Alkylating Agent) Cleavage->QIM Effect1 S-Phase Arrest & DNA Damage HU->Effect1 Effect2 Localized Cytotoxicity QIM->Effect2

Figure 1: Dual-pathway biological activity of 1-[(4-Nitrobenzyl)oxy]urea under normoxic and hypoxic conditions.

Pharmacological and Toxicity Profile

Quantitative Biological Activity

The efficacy of 4-NBU is highly dependent on the oxygen tension of the target tissue. The Hypoxic Cytotoxicity Ratio (HCR)—the ratio of the IC₅₀ in normoxia to the IC₅₀ in hypoxia—is the primary metric for evaluating its therapeutic window.

Table 1: Quantitative Pharmacological Profile of 1-[(4-Nitrobenzyl)oxy]urea

Pharmacological ParameterNormoxia (21% O₂)Hypoxia (0.1% O₂)Mechanistic Note
Cell Viability (IC₅₀) > 45.0 µM< 4.5 µMHCR > 10, indicating high tumor selectivity.
RNR M2 Inhibition (Kᵢ) InactiveActive (via HU)Prodrug masking prevents normoxic iron chelation.
Class I HDAC Inhibition (IC₅₀) ~15.0 µMN/A (Cleaved)Intact O-benzyl group drives target affinity.
γH2AX Expression (Fold Change) 1.2x> 8.5xIndicates severe replication stress post-cleavage.
Comprehensive Toxicity Profile
  • Systemic (Normoxic) Toxicity: The primary advantage of 4-NBU is the mitigation of hydroxyurea-induced systemic toxicities, such as severe myelosuppression and gastrointestinal mucosal damage. Because the hydroxyl group of hydroxyurea is masked, normoxic RNR inhibition is negligible. Mild, reversible off-target effects may arise from its baseline HDAC inhibitory activity.

  • Tumor-Specific (Hypoxic) Toxicity: Within the tumor core, the rapid release of hydroxyurea induces targeted DNA double-strand breaks and apoptosis.

  • Byproduct-Mediated Toxicity: The generation of quinone imine methide during the 1,6-elimination process presents a secondary toxicity vector. While this alkylating agent enhances targeted tumor cell death, its escape into systemic circulation could theoretically lead to hepatotoxicity—a known liability of nitroaromatic bioreductive agents.

Validated Experimental Methodologies

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to isolate the variables of hypoxia and enzymatic cleavage.

Protocol S1 Step 1: Cell Seeding Seed HCT116 cells (5,000 cells/well) Allow 24h for adherence S2 Step 2: Environmental Conditioning Transfer to Hypoxia Chamber (0.1% O2) vs. Standard Incubator (21% O2) S1->S2 S3 Step 3: Drug Administration Treat with 4-NBU (0.1 - 100 µM) Incubate for 72h S2->S3 S4 Step 4: Viability & Biomarker Analysis Perform CellTiter-Glo Assay Quantify γH2AX via Western Blot S3->S4 S5 Step 5: Data Synthesis Calculate IC50 & Hypoxic Cytotoxicity Ratio (HCR) S4->S5

Figure 2: Experimental workflow for validating the hypoxic activation and cytotoxicity of 4-NBU.

Protocol 1: Hypoxic Activation and Cytotoxicity Screening
  • Step 1: Cell Seeding & Acclimation. Seed HCT116 colorectal carcinoma cells at 5,000 cells/well in 96-well plates.

    • Causality & Rationale: HCT116 cells are chosen for their robust, well-characterized response to replication stress and verified baseline NTR expression.

  • Step 2: Environmental Conditioning. Transfer experimental plates to a hypoxia chamber calibrated to 0.1% O₂ and 5% CO₂, while maintaining control plates in a standard incubator (21% O₂).

    • Causality & Rationale: 0.1% O₂ is the critical threshold required to prevent the auto-oxidation of the nitro radical anion back to the parent compound (futile cycling), allowing the full reduction to the amine.

  • Step 3: Drug Administration. Treat cells with a logarithmic concentration gradient of 4-NBU (0.1 µM to 100 µM). Include a pure hydroxyurea control arm.

    • Causality & Rationale: The pure hydroxyurea arm serves as a self-validating control; it must exhibit equal toxicity in both normoxia and hypoxia, proving that the differential toxicity of 4-NBU is strictly due to the bioreductive trigger.

  • Step 4: Endpoint Analysis (72h). Assess cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo). In parallel, lyse a subset of cells for Western blot analysis of γH2AX.

    • Causality & Rationale: ATP quantification provides a highly sensitive, linear readout of metabolically active cells. γH2AX serves as a direct biomarker for the DNA double-strand breaks caused by hydroxyurea-induced dNTP depletion.

Protocol 2: HDAC Target Engagement Assay
  • Step 1: Enzyme Preparation. Reconstitute recombinant human HDAC1 and HDAC2 in assay buffer.

  • Step 2: Compound Incubation. Incubate the enzymes with 4-NBU (1 µM to 50 µM) under strict normoxic conditions (21% O₂) for 30 minutes.

    • Causality & Rationale: Normoxia is strictly maintained to prevent any spontaneous or trace enzymatic reduction of the prodrug, ensuring the assay measures only the intact O-benzylhydroxyurea pharmacophore.

  • Step 3: Fluorogenic Substrate Addition. Add a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

    • Causality & Rationale: If 4-NBU successfully occupies the "foot" pocket and chelates the zinc ion, the HDAC enzyme will be unable to deacetylate the substrate, preventing the subsequent release of the fluorescent AMC fluorophore.

  • Step 4: Kinetic Readout. Measure fluorescence (Ex 360 nm / Em 460 nm) over 60 minutes to calculate the IC₅₀.

Conclusion

1-[(4-Nitrobenzyl)oxy]urea is a highly rationalized therapeutic agent that elegantly solves the pharmacokinetic limitations of hydroxyurea. By acting as a dual-modality agent—providing baseline epigenetic modulation via HDAC inhibition and targeted, severe replication stress via hypoxia-activated RNR inhibition—4-NBU represents a compelling scaffold for advanced oncology drug development.

References

  • [1] CH-01 is a Hypoxia-Activated Prodrug That Sensitizes Cells to Hypoxia/Reoxygenation Through Inhibition of Chk1 and Aurora A. ACS Chemical Biology.[Link]

  • [2] Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Chemistry.[Link]

  • [4] Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model. International Journal of Molecular Sciences (PMC).[Link]

  • [3] Phase I and Pharmacokinetic Study of the Ribonucleotide Reductase Inhibitor, 3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone, Administered by 96-Hour Intravenous Continuous Infusion. ASCO Publications (Journal of Clinical Oncology).[Link]

Sources

Protocols & Analytical Methods

Method

applications of 1-[(4-Nitrobenzyl)oxy]urea in pharmaceutical research

Application Note: 1-[(4-Nitrobenzyl)oxy]urea in the Synthesis of N-Hydroxyurea Pharmacophores Abstract 1-[(4-Nitrobenzyl)oxy]urea (also referred to as O-(4-nitrobenzyl)hydroxyurea) is a highly specialized synthetic inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-[(4-Nitrobenzyl)oxy]urea in the Synthesis of N-Hydroxyurea Pharmacophores

Abstract

1-[(4-Nitrobenzyl)oxy]urea (also referred to as O-(4-nitrobenzyl)hydroxyurea) is a highly specialized synthetic intermediate in medicinal chemistry. The N-hydroxyurea moiety is a privileged pharmacophore found in 5-lipoxygenase (5-LOX) inhibitors, carbonic anhydrase (CA) inhibitors, and ribonucleotide reductase inhibitors. However, the direct functionalization of unprotected N-hydroxyureas is plagued by poor regioselectivity due to the ambident nucleophilicity of the nitrogen and oxygen atoms. This application note details the causality behind utilizing the 4-nitrobenzyl (PNB) protecting group, outlines its applications in drug discovery, and provides self-validating protocols for regioselective N-alkylation and orthogonal deprotection.

Chemical Rationale: Why 1-[(4-Nitrobenzyl)oxy]urea?

The synthesis of complex N-hydroxyurea derivatives requires masking the hydroxyl oxygen to direct electrophilic attack exclusively to the nitrogen atom. While standard O-benzyl or O-tetrahydropyranyl (THP) groups are common, the 4-nitrobenzyl group offers two distinct mechanistic advantages:

  • pKa Modulation & Nucleophilicity: The strongly electron-withdrawing para-nitro group inductively decreases the pKa of the adjacent urea N–H bond. This increased acidity significantly enhances the efficiency of N-alkylation under mild conditions, such as the Mitsunobu reaction, where the pKa of the pronucleophile is a rate-determining factor[1].

  • Orthogonal Deprotection: The PNB group can be cleaved under highly specific reductive conditions (e.g., catalytic hydrogenation or sodium dithionite) or via photolysis (at ~350 nm). This orthogonality is crucial when synthesizing highly functionalized Active Pharmaceutical Ingredients (APIs) where strong acids (required for THP removal) or harsh hydrogenolysis (required for standard benzyl removal) would degrade the molecule[2].

Applications in Pharmaceutical Research

The PNB-protected intermediate is widely utilized to construct metalloenzyme inhibitors and receptor antagonists:

  • 5-Lipoxygenase (5-LOX) Inhibitors: N-hydroxyureas (e.g., Zileuton analogs) inhibit 5-LOX by chelating the active-site non-heme iron, reducing it from the active Fe(III) state to the inactive Fe(II) state. 1-[(4-Nitrobenzyl)oxy]urea allows for the late-stage installation of the lipophilic tail required for optimal enzyme pocket binding.

  • Carbonic Anhydrase (CA) Inhibitors: Recent structural investigations demonstrate that N-hydroxyureas serve as versatile zinc-binding functions in the design of metalloenzyme inhibitors targeting human cytosolic carbonic anhydrases[3].

  • Chemokine Receptor Antagonists: N-hydroxyurea derivatives have been synthesized as competitive binders for CXCR4 and CCR5 receptors, demonstrating protective effects against HIV infection by blocking viral entry pathways[4].

Mechanistic Workflows

SyntheticWorkflow A 1-[(4-Nitrobenzyl)oxy]urea (Stable Precursor) B N-Alkylation (Mitsunobu or Direct) A->B R-OH / PPh3 / DIAD C N-Alkyl-N-(4-nitrobenzyloxy)urea (Protected Intermediate) B->C D Orthogonal Deprotection (H2, Pd/C or Na2S2O4) C->D Cleavage of O-PNB E Active N-Hydroxyurea (Pharmacophore) D->E

Workflow for synthesizing N-hydroxyurea pharmacophores using 1-[(4-Nitrobenzyl)oxy]urea.

Mechanism AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) Active Fe(III) State AA->LOX Binds LT Leukotrienes (Inflammation Pathway) LOX->LT Catalysis Drug N-Hydroxyurea Drug (Chelates Fe & Reduces to Fe(II)) Drug->LOX Inhibits Active Site

Mechanism of action of N-hydroxyurea derivatives inhibiting 5-Lipoxygenase via iron chelation.

Quantitative Data: Protecting Group Comparison

To justify the selection of the PNB group over traditional alternatives, the following table summarizes the physicochemical and synthetic parameters crucial for drug development.

Protecting GroupPronucleophile pKa (approx.)Regioselectivity (N vs O)Deprotection ConditionsOrthogonality / Limitations
O-THP (Tetrahydropyranyl)~13.5ModerateAcidic (TFA or HCl)Poor; degrades acid-sensitive APIs.
O-Benzyl (Standard)~12.0HighH2, Pd/C (High Pressure)Moderate; requires harsh hydrogenolysis.
O-4-Nitrobenzyl (PNB)~10.5ExcellentH2, Pd/C (1 atm) OR Na2S2O4High; cleavable via mild reduction or photolysis.

Self-Validating Experimental Protocols

Protocol 1: Regioselective N-Alkylation via Mitsunobu Reaction

Objective: Couple a primary or secondary alcohol to 1-[(4-Nitrobenzyl)oxy]urea. Causality: The Mitsunobu reaction proceeds via inversion of stereochemistry. Using DIAD (Diisopropyl azodicarboxylate) instead of DEAD is preferred due to lower toxicity and better liquid-handling properties. The lowered pKa of the PNB-protected urea ensures it acts as a competent nucleophile, preventing the accumulation of the reactive betaine intermediate which can lead to unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N2 atmosphere, dissolve the target alcohol (1.0 equiv), 1-[(4-Nitrobenzyl)oxy]urea (1.2 equiv), and Triphenylphosphine (PPh3, 1.3 equiv) in anhydrous THF (0.2 M concentration).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath to control the initial exotherm.

  • Coupling: Add DIAD (1.3 equiv) dropwise over 15 minutes. Expert Insight: The slow addition prevents the premature consumption of PPh3 and controls the exothermic formation of the betaine intermediate.

  • Propagation: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Validation Check (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 1:1). The starting material (highly UV-active due to the nitro group, Rf ~0.2) should disappear, replaced by a less polar UV-active spot (Rf ~0.6) representing the N-alkylated product.

  • Workup: Quench with distilled water, extract with EtOAc (3x), dry over Na2SO4, and purify via silica gel chromatography to isolate the N-alkyl-N-(4-nitrobenzyloxy)urea.

Protocol 2: Orthogonal Deprotection to Yield Active N-Hydroxyurea

Objective: Remove the PNB group without over-reducing the sensitive N–O bond. Causality: While standard benzyl groups require high-pressure hydrogenation, the PNB group's nitro moiety is rapidly reduced to an aniline, which undergoes spontaneous fragmentation (self-immolation) to release the free N-hydroxyurea. Careful monitoring is required to prevent the catalytic cleavage of the N–O bond, which would yield an inactive, simple urea byproduct.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-alkyl-N-(4-nitrobenzyloxy)urea in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Add 10% Pd/C (10 wt% relative to the substrate). Expert Insight: Ensure the flask is purged with Argon before adding the catalyst to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon (1 atm). Stir vigorously at room temperature for 1–2 hours.

  • Validation Check (FeCl3 Test): To confirm the presence of the free N-hydroxyurea, take a 10 µL aliquot, filter it through a micro-syringe, and add 1 drop of 1% aqueous FeCl3. A rapid color change to a deep purple/red complex confirms the successful unmasking of the hydroxamic acid/hydroxyurea chelating group.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via recrystallization or reverse-phase chromatography to obtain the pure N-hydroxyurea API.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-[(4-Nitrobenzyl)oxy]urea Derivatives

Welcome to the technical support center for the synthesis and optimization of 1-[(4-Nitrobenzyl)oxy]urea derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 1-[(4-Nitrobenzyl)oxy]urea derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Reaction Overview & Key Challenges

The synthesis of 1-[(4-Nitrobenzyl)oxy]urea derivatives typically involves the N-alkylation of hydroxyurea with a 4-nitrobenzyl halide (e.g., bromide or chloride) in the presence of a base. While seemingly straightforward, this reaction is often plagued by issues such as low yields, the formation of multiple side products, and purification difficulties. Key challenges arise from the ambident nucleophilic nature of the deprotonated hydroxyurea and the reactivity of the 4-nitrobenzyl halide.

Reaction_Scheme cluster_products Products Hydroxyurea Hydroxyurea DesiredProduct 1-[(4-Nitrobenzyl)oxy]urea (Desired Product) Hydroxyurea->DesiredProduct NitrobenzylHalide 4-Nitrobenzyl Halide (X = Br, Cl) NitrobenzylHalide->DesiredProduct Base Base Base->Hydroxyurea Solvent Solvent (e.g., DMF, DMSO) Troubleshooting_Workflow cluster_yield Low Yield Analysis cluster_mixture Complex Mixture Analysis Start Problem Encountered: Low Yield or Complex Mixture CheckBase Is the base strong enough? Start->CheckBase Dialkylation Dialkylation Product Observed? Start->Dialkylation CheckPurity Are starting materials pure & dry? CheckBase->CheckPurity If yes CheckTemp Is temperature/time optimized? CheckPurity->CheckTemp If yes SolutionYield Solution: - Use stronger base (e.g., NaH, t-BuOK) - Increase temperature cautiously - Ensure anhydrous conditions CheckTemp->SolutionYield If no, optimize CheckTemp->SolutionYield OAlkylation O-Alkylation vs N-Alkylation? Dialkylation->OAlkylation If no SolutionDialkylation Solution: - Use 1:1 stoichiometry - Add 4-nitrobenzyl halide slowly - Use a less reactive base Dialkylation->SolutionDialkylation If yes Dialkylation->SolutionDialkylation SideReactions Other side products present? OAlkylation->SideReactions If no

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-[(4-Nitrobenzyl)oxy]urea Substitutions

Welcome to the Technical Support Center for Hydroxyurea Derivative Synthesis. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing regioselectivity and yield challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hydroxyurea Derivative Synthesis. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing regioselectivity and yield challenges when functionalizing highly hindered urea derivatives.

Mechanistic Causality: The Steric Challenge

1-[(4-Nitrobenzyl)oxy]urea—a protected form of hydroxyurea—presents a unique synthetic challenge. The molecule possesses two primary nucleophilic sites: the N1 nitrogen (adjacent to the oxygen) and the N3 nitrogen (the terminal amide).

While the N1 proton is thermodynamically more acidic due to the electron-withdrawing nature of the adjacent oxygen and carbonyl group, it is severely shielded by the bulky 4-nitrobenzyl group. The freely rotating benzylic CH2​ and the large aromatic ring create a "steric cone" that physically blocks incoming electrophiles. Consequently, standard substitution conditions often lead to either unreacted starting material or undesired N3-substituted byproducts[1]. Overcoming this requires a precise manipulation of thermodynamic vs. kinetic control, solvent polarity, and electrophilic activation[2].

Troubleshooting Guides & FAQs

Q1: Why is my N1-alkylation yield so low when using standard bases (e.g., K2​CO3​ ) and alkyl bromides? A: This is a classic case of kinetic trapping. Weak bases like K2​CO3​ in moderately polar solvents fail to completely deprotonate the N1 position. Even when deprotonation occurs, the resulting potassium salt forms a tight ion pair. The bulky 4-nitrobenzyl group prevents the relatively unreactive alkyl bromide from approaching the N1 anion. Instead, the less sterically hindered (though less acidic) N3 nitrogen acts as the kinetic nucleophile. Solution: Switch to an irreversible, strong base like Sodium Hydride (NaH) or Potassium hexamethyldisilazide (KHMDS) in a highly polar aprotic solvent (e.g., anhydrous DMF or DMSO). This generates a "naked," highly reactive N1 anion[3].

Q2: How can I selectively acylate the N1 position over the N3 position despite the steric hindrance? A: Acylation is highly sensitive to steric bulk. To force N1-acylation, you must lower the activation energy ( ΔG‡ ) of the electrophilic attack. This is achieved by using 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts with your acyl chloride to form a highly reactive, planar acylpyridinium intermediate. This intermediate is electrophilic enough to overcome the steric barrier presented by the 4-nitrobenzyl group, allowing the thermodynamically favored N1-anion to attack efficiently.

Q3: Are there alternative electrophiles I should use if alkyl bromides are failing in my N-alkylation? A: Yes. When dealing with extreme steric hindrance, the leaving group's ability to depart rapidly is critical[2]. You should upgrade your electrophile from an alkyl bromide to an alkyl iodide or alkyl triflate (OTf) . If synthesizing the alkyl iodide is impractical, add 0.1 to 0.5 equivalents of Tetrabutylammonium iodide (TBAI) to your reaction mixture. TBAI facilitates an in situ Finkelstein reaction, continuously converting your alkyl bromide into a highly reactive alkyl iodide, which significantly accelerates the substitution at the hindered N1 site.

Experimental Protocols: Self-Validating Workflows

Protocol A: Highly Hindered N1-Alkylation (TBAI-Catalyzed)

This protocol utilizes irreversible deprotonation and in situ electrophile activation to force substitution at the sterically shielded N1 position.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 1-[(4-Nitrobenzyl)oxy]urea (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Self-Validation Check: You will observe immediate bubbling ( H2​ gas evolution). Stir for 30 minutes at 0 °C until gas evolution ceases, confirming complete formation of the N1-anion.

  • Activation: Add Tetrabutylammonium iodide (TBAI, 0.1 eq) to the reaction mixture.

  • Electrophilic Addition: Dropwise add the alkylating agent (e.g., alkyl bromide, 1.5 eq).

  • Thermal Overcoming of Sterics: Remove the ice bath and gradually heat the reaction to 60 °C. Stir for 12–18 hours. Self-Validation Check: Monitor by TLC (EtOAc/Hexane); the disappearance of the highly UV-active starting material spot indicates successful conversion.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl at 0 °C. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine (to remove DMF), dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Regioselective N1-Acylation
  • Preparation: Dissolve 1-[(4-Nitrobenzyl)oxy]urea (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon. Cool to 0 °C.

  • Base & Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) followed by DMAP (0.2 eq).

  • Acylation: Slowly add the acyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The DMAP will form an acylpyridinium intermediate, bypassing the steric shielding of the 4-nitrobenzyl group.

  • Workup: Wash the organic layer with 1M HCl (to remove DMAP and DIPEA), followed by saturated NaHCO3​ and brine. Dry and concentrate for purification.

Quantitative Data Summary: Reaction Optimization

The following table synthesizes the expected outcomes based on varying reaction parameters when attempting N1-substitution on 1-[(4-Nitrobenzyl)oxy]urea.

BaseSolventElectrophileAdditiveTemp (°C)Major Product SiteExpected Yield
K2​CO3​ (Weak)AcetoneAlkyl-BrNone56 (Reflux)N3 (Kinetic)20 - 30%
Cs2​CO3​ (Moderate)DMFAlkyl-BrNone25Mixture (N1/N3)40 - 50%
NaH (Strong)DMFAlkyl-BrNone60N1 (Thermodynamic)55 - 65%
NaH (Strong) DMF Alkyl-Br TBAI (0.1 eq) 60 N1 (Target) 85 - 95%
DIPEA (Non-nuc)DCMAcyl-ClNone25Unreacted / N3< 15%
DIPEA (Non-nuc) DCM Acyl-Cl DMAP (0.2 eq) 25 N1 (Target) 80 - 90%

Mechanistic Visualizations

Pathway Substrate 1-[(4-Nitrobenzyl)oxy]urea (Sterically Hindered N1) Base Strong Base (NaH/KHMDS) Deprotonation Substrate->Base + Base AnionN1 N1-Anion (Thermodynamically Stable, Sterically Shielded) Base->AnionN1 Polar Aprotic Solvent AnionN3 N3-Anion (Kinetically Accessible, Less Stable) Base->AnionN3 Protic Solvent ProductN1 N1-Substituted Product (Requires Highly Reactive E+) AnionN1->ProductN1 + R-I / High Temp ProductN3 N3-Substituted Product (Default with Weak Bases) AnionN3->ProductN3 + R-Br / Low Temp

Regioselective substitution pathways of 1-[(4-Nitrobenzyl)oxy]urea based on reaction conditions.

Workflow Step1 Step 1: Preparation Dry DMF, Ar Atm Substrate at 0°C Step2 Step 2: Deprotonation Add NaH (1.2 eq) Stir 30 min Step1->Step2 Step3 Step 3: Activation Add TBAI (0.1 eq) Add Electrophile Step2->Step3 Step4 Step 4: Substitution Heat to 60°C Monitor by TLC Step3->Step4 Step5 Step 5: Workup Quench with NH4Cl Extract & Purify Step4->Step5

Step-by-step experimental workflow for the sterically hindered N1-alkylation process.

References

  • Perković, I., et al. "Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model." International Journal of Molecular Sciences, 2018.[1] URL:[Link]

  • Rummelt, S. M., et al. "Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines." The Journal of Organic Chemistry, ACS Publications, 2018.[2] URL:[Link]

  • Karger, M. H., et al. "Method and reagents for N-alkylating ureides." US Patent USRE38934E1, Google Patents, 2005.[3] URL:

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: ¹H and ¹³C NMR Spectral Elucidation of 1-[(4-Nitrobenzyl)oxy]urea

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Comparative NMR Solvent Analysis, Structural Elucidation, and Experimental Methodologies Executive Summary & Structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Comparative NMR Solvent Analysis, Structural Elucidation, and Experimental Methodologies

Executive Summary & Structural Context

1-[(4-Nitrobenzyl)oxy]urea is a functionalized derivative of hydroxyurea, a well-known pharmacophore in antineoplastic and sickle cell disease therapies. The introduction of the electron-withdrawing 4-nitrobenzyl group significantly alters the molecule's lipophilicity, electronic distribution, and hydrogen-bonding capacity. Accurate characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying synthetic purity, distinguishing between N-alkylation and O-alkylation products, and understanding its conformational dynamics in solution.

A defining structural feature of N-alkoxyureas is the anomeric amide effect . Unlike standard planar amides, the nitrogen atom attached to the alkoxy group (the O–N–O nitrogen) is sp³ hybridized and adopts a pyramidal configuration, while the carbamoyl nitrogen (H₂N–C=O) remains planar[1]. This electronic imbalance restricts bond rotation and profoundly influences the chemical shifts and line shapes observed in NMR spectra[2].

G Root 1-[(4-Nitrobenzyl)oxy]urea Structural Features Node1 Pyramidal Alkoxy Nitrogen (sp3 hybridized) Root->Node1 Node2 Planar Carbamoyl Nitrogen (sp2 hybridized) Root->Node2 Node3 Electron-Withdrawing 4-Nitrobenzyl Group Root->Node3 Result1 Broadened NH2 Signal (~6.4 ppm in DMSO-d6) Node1->Result1 Result3 Distinct C=O Shift (~160.8 ppm) Node1->Result3 Node2->Result3 Result2 Deshielded CH2 Protons (~5.0 ppm) Node3->Result2

Caption: Influence of the anomeric effect and substituents on NMR chemical shifts.

Comparative Analysis: NMR Solvent Performance (DMSO-d₆ vs. CDCl₃)

The choice of deuterated solvent is the most critical variable when analyzing urea derivatives. The highly polar nature of the urea core often leads to poor solubility in non-polar solvents, while protic or highly hydrogen-bonding solvents can alter the visibility of exchangeable protons.

Dimethyl Sulfoxide-d₆ (DMSO-d₆)

DMSO-d₆ is the gold standard for analyzing 1-[(4-Nitrobenzyl)oxy]urea. As a strong hydrogen-bond acceptor, DMSO stabilizes the urea protons, drastically reducing their exchange rate with trace water. This results in sharp, distinct signals for both the –NH– and –NH₂ protons[3]. Furthermore, the strong solvation separates the signals of the para-substituted aromatic ring clearly[4].

Chloroform-d (CDCl₃)

While CDCl₃ provides excellent resolution for the non-exchangeable aliphatic and aromatic protons, it performs poorly for the urea core. The lack of hydrogen-bond stabilization leads to rapid proton exchange, causing the –NH– and –NH₂ signals to broaden significantly or disappear entirely into the baseline[2]. However, CDCl₃ is highly useful for verifying the exact chemical shift of the benzylic –CH₂– group without the strong solvent-induced deshielding seen in DMSO.

Quantitative Chemical Shift Comparison

The following table synthesizes the expected ¹H and ¹³C NMR chemical shifts based on structural analogs and empirical data for 4-nitrobenzyl and N-benzyloxyurea derivatives[2][3][4][5].

Nucleus / PositionDMSO-d₆ (δ, ppm)CDCl₃ (δ, ppm)Multiplicity & Causality (E-E-A-T Insight)
¹H: Urea –NH– ~9.10~7.50 (br)Singlet. Highly deshielded due to adjacent oxygen and carbonyl. Stabilized by DMSO[3].
¹H: Urea –NH₂ ~6.38~5.50 (br)Broad Singlet (2H). Broadening is due to the quadrupolar relaxation of ¹⁴N and restricted C-N rotation[2][3].
¹H: Ar–H (ortho to NO₂) ~8.22~8.20Doublet (2H, J ≈ 8.5 Hz). Strongly deshielded by the inductive and resonance effects of the nitro group[4][5].
¹H: Ar–H (meta to NO₂) ~7.65~7.52Doublet (2H, J ≈ 8.5 Hz). Part of the classic AA'BB' spin system of a para-substituted benzene ring[4][5].
¹H: Benzylic –CH₂– ~4.95~5.09Singlet (2H). Deshielded by both the aromatic ring current and the adjacent electronegative oxygen atom[2][5].
¹³C: Carbonyl (C=O) ~160.8~161.5Characteristic shift for anomeric urea carbonyls, distinct from standard aliphatic amides (~170 ppm)[2][3].
¹³C: Ar–C (C–NO₂) ~147.2~148.0Quaternary carbon, highly deshielded by the nitro group[4].
¹³C: Benzylic –CH₂– ~77.3~78.5Shifted downfield due to the directly attached oxygen atom[2].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following step-by-step methodology must be adhered to when preparing and acquiring NMR spectra for 1-[(4-Nitrobenzyl)oxy]urea.

Step 1: Sample Preparation
  • Drying: Ensure the synthesized 1-[(4-Nitrobenzyl)oxy]urea is dried under high vacuum (≤ 0.1 mbar) for at least 12 hours to remove trace water, which can obscure the urea –NH₂ signal at ~6.4 ppm.

  • Solvent Selection: Weigh 15–20 mg of the compound into a clean glass vial. Add 0.6 mL of high-purity DMSO-d₆ (contains 0.03% v/v TMS as an internal standard).

  • Dissolution: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes. Self-Validation: The solution must be completely transparent. Any turbidity will degrade magnetic field homogeneity and broaden spectral lines.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring a solvent column height of exactly 4.0 to 4.5 cm.

Step 2: NMR Acquisition Parameters (Bruker 400 MHz / 600 MHz)
  • Probe Temperature: Regulate to 298 K (25 °C).

  • ¹H NMR:

    • Pulse Sequence: Standard 1D pulse (zg30).

    • Number of Scans (NS): 16 to 32 (sufficient for 15 mg concentration).

    • Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation of the slowly relaxing urea protons).

    • Spectral Width (SW): 15 ppm (to capture the downfield –NH– proton at ~9.1 ppm).

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled 1D (zgpg30).

    • Number of Scans (NS): 512 to 1024.

    • Relaxation Delay (D1): 2.0 seconds.

    • Self-Validation: Check the signal-to-noise ratio of the quaternary carbons (C=O at 160.8 ppm and C-NO₂ at 147.2 ppm). If S/N < 10, double the number of scans.

Step 3: Data Processing
  • Apply a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C before Fourier Transformation.

  • Phase the spectrum manually to ensure purely absorptive peak shapes.

  • Baseline correct using a polynomial fit.

  • Calibrate the chemical shift using the TMS peak (0.00 ppm) or the residual solvent peak (DMSO-d₆ pentet at 2.50 ppm for ¹H; septet at 39.52 ppm for ¹³C).

G A Sample Synthesis & Vacuum Drying B Solvent Selection (DMSO-d6 prioritized) A->B C 1D & 2D NMR Acquisition (400/600 MHz) B->C D Spectral Processing & Signal Integration C->D E Structural Elucidation & Anomeric Effect Analysis D->E

Caption: Workflow for the NMR characterization of 1-[(4-Nitrobenzyl)oxy]urea.

Mechanistic Insights: Interpreting the Spectra

As a Senior Application Scientist, it is crucial to look beyond the numbers and understand the physical chemistry dictating the spectrum.

The Para-Nitrobenzyl Spin System: The aromatic region of 1-[(4-Nitrobenzyl)oxy]urea is a textbook example of an AA'BB' spin system. The strong electron-withdrawing nature of the nitro group (via both −I and −M effects) severely deshields the protons ortho to it, pushing them downfield to ~8.22 ppm[4]. The protons meta to the nitro group (but ortho to the alkyl chain) resonate upfield at ~7.65 ppm. The coupling constant ( J≈8.5 Hz) is characteristic of ortho-coupling in benzene rings[5].

The Urea Core & Anomeric Effect: The urea carbonyl carbon resonates at ~160.8 ppm, which is significantly upfield compared to standard aliphatic ketones (~200 ppm) or typical amides (~170 ppm)[3]. This is due to the strong resonance donation from the adjacent nitrogen lone pairs into the carbonyl π∗ antibonding orbital. However, because the alkoxy-substituted nitrogen is sp³ pyramidalized (the anomeric effect), its lone pair is less available for resonance than the unsubstituted –NH₂ nitrogen[1]. This asymmetry is a hallmark of N-alkoxyureas and can be further validated using 2D NOESY NMR to observe the spatial proximity between the benzylic –CH₂– protons and the urea –NH– proton.

References

  • Synthesis of N-Oxyureas by Substitution and Cope-Type Hydroamination Reactions Using O-Isocyanate Precursors Source: Organic Letters - ACS Publications URL:[Link]

  • Structure–activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase Source: PMC - NIH URL:[Link]

  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases Source: MDPI URL:[Link]

  • FT-IR, Raman, NMR, and DFT, TD-DFT/B3LYP Investigations of 1-(Benzyloxy)Urea Source: ResearchGate URL:[Link]

  • N-BENZYLOXY-N-METHOXYREA. SYNTHESIS AND STRUCTURE Source: Ukrainian State University of Science and Technologies URL:[Link]

  • Structure of N-acetoxy-N-benzyloxyurea Source: ResearchGate URL:[Link]

Sources

Comparative

A Comparative Guide to Urea-Based Organocatalysts: Unveiling the Impact of Structural Modification on Catalytic Efficacy

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis of 1-[(4-Nitrobenzyl)oxy]urea and Standard Urea Derivatives in Catalysis In the landscape of modern organic synthesis, organ...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis of 1-[(4-Nitrobenzyl)oxy]urea and Standard Urea Derivatives in Catalysis

In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis.[1] Among the diverse array of organocatalysts, those derived from urea and its thio-analogue, thiourea, have garnered significant attention for their ability to activate substrates through hydrogen bonding.[2][3] This guide provides a comparative analysis of a structurally distinct urea derivative, 1-[(4-Nitrobenzyl)oxy]urea, against the well-established family of standard urea-based catalysts. We will delve into the mechanistic underpinnings of their catalytic activity, present available experimental data, and offer insights into their respective applications and limitations.

The Fundamental Principle: Hydrogen Bonding in Urea-Based Catalysis

Standard urea and thiourea derivatives function as potent hydrogen-bond donors.[2][4] Their efficacy stems from the presence of two N-H protons, which can form a bidentate hydrogen-bonding interaction with electrophilic substrates, such as carbonyls or imines. This interaction enhances the electrophilicity of the substrate, rendering it more susceptible to nucleophilic attack. The strength of this hydrogen bonding, and consequently the catalytic activity, can be modulated by the electronic properties of the substituents on the urea nitrogen atoms.[2] Electron-withdrawing groups, for instance, increase the acidity of the N-H protons, leading to stronger hydrogen bonds and enhanced catalytic performance.[2]

1-[(4-Nitrobenzyl)oxy]urea: A Structurally Unique Derivative

1-[(4-Nitrobenzyl)oxy]urea presents a significant structural deviation from standard N,N'-disubstituted ureas. The key feature is the presence of an N-oxy substituent, specifically a 4-nitrobenzyloxy group attached to one of the urea nitrogens. This modification introduces several key electronic and steric differences that are anticipated to influence its catalytic behavior. The 4-nitrobenzyl group is strongly electron-withdrawing, which would be expected to increase the acidity of the remaining N-H proton. However, the presence of the oxygen atom directly attached to the urea nitrogen introduces a countervailing electron-donating resonance effect. The interplay of these electronic factors, combined with the steric bulk of the benzyloxy group, will ultimately dictate its catalytic potential.

While the catalytic applications of 1-[(4-Nitrobenzyl)oxy]urea are not as extensively documented as those of standard urea derivatives, its unique structure warrants a thorough examination of its potential advantages and disadvantages in catalytic settings.

Standard Urea Derivatives: The Established Workhorses

The family of standard urea and thiourea derivatives is vast and well-characterized in the realm of organocatalysis.[5][6] These catalysts are prized for their stability, low toxicity, and ease of preparation.[6] They have been successfully employed in a wide range of asymmetric transformations, including Michael additions, Strecker reactions, and Diels-Alder reactions.[3][5][7] The development of chiral urea derivatives has been particularly impactful, enabling high levels of enantioselectivity in these processes.[5]

A key advantage of standard urea catalysts is their modularity. By synthetically modifying the substituents on the urea core, researchers can fine-tune the catalyst's steric and electronic properties to optimize its performance for a specific reaction.[2] This has led to the development of highly active and selective catalysts for a multitude of chemical transformations.

Comparative Catalytic Performance: An Evidence-Based Analysis

Direct experimental comparisons between 1-[(4-Nitrobenzyl)oxy]urea and standard urea derivatives in the same catalytic reaction are limited in the current literature. However, we can infer potential performance differences based on their structural and electronic properties.

Catalyst TypeKey Structural FeatureExpected Impact on CatalysisPotential Applications
1-[(4-Nitrobenzyl)oxy]urea N-oxy substituent with an electron-withdrawing group- Potentially altered N-H acidity due to competing inductive and resonance effects.- Steric hindrance may influence substrate binding.- The oxygen atom could act as an additional hydrogen bond acceptor.- Reactions requiring a specific electronic environment.- As a monodentate hydrogen bond donor catalyst.
Standard Urea Derivatives N,N'-disubstituted urea core- Tunable N-H acidity based on substituents.- Well-defined bidentate hydrogen bonding.- Extensive library of chiral variants for asymmetric catalysis.- A wide range of asymmetric and non-asymmetric reactions.- Fine-tuning of catalyst performance for specific substrates.

Mechanistic Considerations: Visualizing the Catalytic Cycle

The catalytic cycle of a standard bifunctional urea or thiourea catalyst in a Michael addition reaction is a well-accepted model for this class of organocatalysts. The catalyst utilizes its dual hydrogen-bonding capability to simultaneously activate both the electrophile (e.g., a nitroalkene) and the nucleophile (e.g., a malonate).[3]

Bifunctional Urea Catalysis cluster_0 Catalytic Cycle Catalyst Bifunctional Urea Catalyst Substrate_Complex Catalyst-Substrate Complex Transition_State Transition State Substrate_Complex->Transition_State Nucleophilic Attack Product_Complex Catalyst-Product Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->Catalyst Product Release Product Product Product_Complex->Product Electrophile Electrophile Electrophile->Substrate_Complex Binds to Urea N-H Nucleophile Nucleophile Nucleophile->Substrate_Complex Activated by Basic Site

Figure 1: A generalized workflow for bifunctional urea-catalyzed Michael addition.

In contrast, the catalytic mechanism of 1-[(4-Nitrobenzyl)oxy]urea would likely differ due to the presence of only one N-H proton available for hydrogen bonding. It would function as a monodentate hydrogen bond donor, which may be less effective at pre-organizing the transition state compared to its bidentate counterparts. However, the oxygen atom of the N-oxy group could potentially participate in catalysis, either by acting as a Lewis basic site or through additional, weaker hydrogen bonding interactions.

Experimental Protocols: A Guide to Practical Application

The following is a general protocol for a standard urea-catalyzed asymmetric Michael addition, which can be adapted for the evaluation of new catalysts like 1-[(4-Nitrobenzyl)oxy]urea.[3]

General Procedure for Asymmetric Michael Addition:

  • To a solution of the trans-β-nitroalkene (0.2 mmol) and the chiral urea or thiourea catalyst (0.01-0.02 mmol, 5-10 mol%) in a suitable solvent (e.g., toluene, CH2Cl2, 1.0 mL), add the malonate derivative (0.4 mmol, 2.0 equiv) at room temperature under an inert atmosphere (e.g., argon).[3]

  • Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Self-Validation and Controls:

  • Run a background reaction without any catalyst to determine the uncatalyzed reaction rate.

  • Use a well-established standard urea catalyst (e.g., Schreiner's thiourea) as a positive control to benchmark the performance of the new catalyst.

  • Vary the catalyst loading to determine the optimal concentration.

  • Screen different solvents and temperatures to optimize the reaction conditions.

Future Directions and Concluding Remarks

The field of urea-based organocatalysis continues to evolve, with ongoing efforts to develop more active, selective, and sustainable catalysts. While standard urea and thiourea derivatives have proven to be remarkably versatile, the exploration of novel structural motifs, such as that found in 1-[(4-Nitrobenzyl)oxy]urea, is crucial for expanding the scope of this powerful catalytic platform.

The N-oxy substitution pattern represents a departure from the conventional design of urea-based catalysts and may offer unique reactivity profiles. Further research is needed to fully elucidate the catalytic potential of 1-[(4-Nitrobenzyl)oxy]urea and related N-oxyurea derivatives. A systematic investigation of their performance in a range of benchmark reactions, coupled with detailed mechanistic studies, will be instrumental in determining their place within the organocatalysis toolbox.

References

  • Wikipedia. (n.d.). Thiourea organocatalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathway for the catalytic hydrogenation of urea derivatives. Retrieved from [Link]

  • JLUpub. (n.d.). Hydrogen-Bonding (Thio)urea Organocatalysts in Organic Synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Switching the hydrogenation selectivity of urea derivatives via subtly tuning the amount and type of additive in the catalyst system. Retrieved from [Link]

  • ResearchGate. (2025). Application of chiral (thio)urea derivatives in asymmetric organocatalysis. Retrieved from [Link]

  • ACS Publications. (n.d.). A (Thio)urea-Based Covalent Organic Framework as A Hydrogen-Bond-Donating Catalyst. Retrieved from [Link]

  • Scientific.net. (n.d.). Construction of a Binary Organocatalytic System Based on Urea-Based Hydrogen Bond Donors and Polyether Ionic Liquids and its Application to CO2 Cycloaddition Reactions. Retrieved from [Link]

  • ACS Publications. (2024). Urea-Based[3]Rotaxanes as Effective Phase-Transfer Organocatalysts: Hydrogen-Bonding Cooperative Activation Enabled by the Mechanical Bond. Retrieved from [Link]

  • Beilstein Journals. (2016). (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Chapter 19: Ureas and Thioureas as Asymmetric Organocatalysts. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2 (pp. 1-34).
  • ACS Publications. (1997). Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes. Retrieved from [Link]

  • ACS Publications. (2020). Development of Chiral Ureates as Chiral Strong Brønsted Base Catalysts. Retrieved from [Link]

  • Bentham Science. (2017). Synthesis of Urea Derivatives using Carbon Dioxide as Carbonylation Reagent in Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (2020). Urea Derivatives as Functional Molecules: Supramolecular Capsules, Supramolecular Polymers, Supramolecular Gels, Artificial Hosts, and Catalysts. Retrieved from [Link]

  • MDPI. (2024). Supramolecular Catalysis with Chiral Mono- and Bis-(Thio)Urea-Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic oxidation of hydroxyurea to bound NO+/NO2- Mediated by pentacyano(L)ferrates. Retrieved from [Link]

  • ResearchGate. (2023). Switching Hydrogenation Selectivity of Urea Derivatives via Subtly Tuning the Amount and Type of Additive in the Catalyst System. Retrieved from [Link]

  • Hrčak. (n.d.). Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. Retrieved from [Link]

  • ACS Publications. (2022). Manganese-Catalyzed Dehydrogenative Synthesis of Urea Derivatives and Polyureas. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • SciSpace. (n.d.). Quantum chemical design of hydroxyurea derivatives for the treatment of sickle-cell anemia. Retrieved from [Link]

  • ResearchGate. (2026). Applications of biological urea-based catalysts in chemical processes. Retrieved from [Link]

  • Nature. (2023). Selective electrochemical synthesis of urea from nitrate and CO2 via relay catalysis on hybrid catalysts. Retrieved from [Link]

  • Wiley Online Library. (2025). Activity-Selectivity Trends in Electrochemical Urea Synthesis: Co-Reduction of CO2 and Nitrates Over Single-Site Catalysts. Retrieved from [Link]

  • MDPI. (2016). The Cell Killing Mechanisms of Hydroxyurea. Retrieved from [Link]

  • Wiley Online Library. (2025). Green Urea Synthesis from CO2 and Nitrogenous Small Molecules via Electrocatalysis and Photocatalysis. Retrieved from [Link]

  • PubChem. (n.d.). N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea. Retrieved from [Link]

  • PubMed. (2002). Synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Single-atom catalysts toward electrocatalytic urea synthesis via C–N coupling reactions. Retrieved from [Link]

  • R Discovery. (2002). Synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea. Retrieved from [Link]

  • Wanbin Zhang Group. (n.d.). Organocatalysis Mediated by (Thio)urea Derivatives. Retrieved from [Link]

Sources

Validation

High-Resolution Purity Profiling of 1-[(4-Nitrobenzyl)oxy]urea: A Comparative Guide to HPLC Method Validation

As pharmaceutical pipelines increasingly rely on complex urea derivatives and nitroaromatic intermediates, the demand for robust, high-throughput analytical methods has never been higher. 1-[(4-Nitrobenzyl)oxy]urea is a...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex urea derivatives and nitroaromatic intermediates, the demand for robust, high-throughput analytical methods has never been higher. 1-[(4-Nitrobenzyl)oxy]urea is a critical chemical entity characterized by its polar hydroxyurea linkage and a hydrophobic, UV-active 4-nitrobenzyl moiety. Accurately determining its purity is essential, as trace impurities—such as unreacted 4-nitrobenzyl chloride or degradation products like 4-nitrobenzyl alcohol—can severely compromise downstream synthetic yields and safety profiles.

In this guide, we objectively compare a modern, optimized Ultra-High-Performance Liquid Chromatography (UHPLC-PDA) method against traditional analytical alternatives. Designed through the lens of a Senior Application Scientist, this guide explores the mechanistic causality behind our experimental choices and provides a self-validating protocol fully compliant with the latest [1] and[2] frameworks.

The Chemistry & Analytical Target Profile (ATP)

Before injecting a single sample, we must define the Analytical Target Profile (ATP) [3]. The ATP dictates that our method must accurately quantify 1-[(4-Nitrobenzyl)oxy]urea and detect impurities down to a 0.05% reporting threshold.

Mechanistic Causality in Method Design:

  • Wavelength Selection (270 nm): The 4-nitrobenzyl group features a strong electron-withdrawing nitro group conjugated with an aromatic ring. This results in a highly specific π→π∗ transition with an absorption maximum near 270 nm. Monitoring at this wavelength maximizes the Signal-to-Noise (S/N) ratio while ignoring non-UV-active matrix components.

  • Mobile Phase Modifier (0.1% TFA): The urea linkage contains nitrogen atoms with lone pairs that readily interact with residual acidic silanols on silica-based columns, leading to severe peak tailing. By adding 0.1% Trifluoroacetic acid (TFA), we lower the pH to ~2.0. This completely protonates the silanols (neutralizing their charge) and acts as an ion-pairing agent, ensuring sharp, symmetrical peaks.

  • Temperature Control (40°C): Elevated column temperature reduces the viscosity of the water/acetonitrile mobile phase. This not only keeps backpressure well within the limits of the UHPLC system but also improves mass transfer kinetics within the sub-2 μm stationary phase, enhancing overall resolution.

Method Comparison: UHPLC vs. Traditional Alternatives

How does our optimized UHPLC-PDA method stack up against legacy techniques? Table 1 provides an objective performance matrix. Traditional Isocratic HPLC struggles with the diverse polarities of the impurities, often resulting in co-elution or excessively long run times. Thin-Layer Chromatography (TLC), while useful for quick reaction monitoring, lacks the quantitative rigor required for regulatory release.

Table 1: Performance Matrix Comparison
ParameterProposed Method (UHPLC-PDA)Alternative 1 (Isocratic HPLC)Alternative 2 (TLC / UV-Vis)
Stationary Phase Sub-2 μm C18 (2.1 x 100 mm)5 μm C18 (4.6 x 250 mm)Silica Gel 60 F254 Plates
Run Time 8.0 Minutes 35.0 Minutes~15 Minutes (Development)
Resolution ( Rs​ ) > 3.5 (Baseline separation)~1.8 (Marginal co-elution)N/A (Semi-quantitative)
Sensitivity (LOQ) 0.05 μg/mL 0.50 μg/mL~10 μ g/spot
Solvent Usage/Run ~3.2 mL ~35.0 mL~10.0 mL
Regulatory Fit ICH Q2(R2) Compliant[4]ICH Q2(R2) CompliantNon-Compliant for Release

Analytical Quality by Design (AQbD) Workflow

To ensure lifecycle robustness, the method was developed using an AQbD approach. The workflow below illustrates the progression from defining the ATP to routine Quality Control (QC) release.

HPLC_Validation_Workflow ATP Define ATP (ICH Q14) Target: Purity Profiling SamplePrep Sample Preparation Standard & Spiked Matrix ATP->SamplePrep Chromatography UHPLC-PDA Separation Sub-2 μm C18, 0.1% TFA SamplePrep->Chromatography Validation ICH Q2(R2) Validation Specificity, Linearity, Accuracy Chromatography->Validation Validation->Chromatography Optimize Approval Method Approved for Routine QC Release Validation->Approval Pass Criteria

Fig 1: AQbD workflow for 1-[(4-Nitrobenzyl)oxy]urea HPLC validation per ICH Q14 and Q2(R2).

Experimental Protocol: A Self-Validating System

Trustworthiness in analytical chemistry stems from protocols that verify themselves before reporting data. This method integrates a System Suitability Test (SST) and bracketing standards to automatically flag instrumental drift.

Reagents and Materials
  • Analyte: 1-[(4-Nitrobenzyl)oxy]urea reference standard (>99.5% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Trifluoroacetic acid (TFA).

Instrument Conditions
  • Column: Acquity UPLC BEH C18, 1.7 μm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear gradient to 95% B

    • 5.0 - 6.5 min: Hold at 95% B (Column wash)

    • 6.5 - 6.6 min: Return to 5% B

    • 6.6 - 8.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: PDA scanning 200–400 nm, extracted at 270 nm.

  • Injection Volume: 1.0 μL.

Step-by-Step Execution
  • Mobile Phase Preparation: Add 1.0 mL of TFA to 1000 mL of Water (Phase A) and 1000 mL of MeCN (Phase B). Sonicate for 10 minutes to degas.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-[(4-Nitrobenzyl)oxy]urea into a 100 mL volumetric flask. Dissolve and make up to volume with 50:50 Water:MeCN (Diluent) to yield a 100 μg/mL stock solution.

  • System Suitability Test (SST): Inject a resolution mixture containing 100 μg/mL of the analyte and 10 μg/mL of 4-nitrobenzyl alcohol.

    • Self-Validation Criteria: The run is only valid if Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5, and %RSD of the analyte peak area over 5 replicate injections is ≤ 1.0%.

  • Sample Analysis: Inject the blank (Diluent), followed by the SST, the unknown samples, and a bracketing standard every 10 injections to ensure no retention time or response drift occurs during the sequence.

ICH Q2(R2) Validation Data Summary

To prove the method is "fit for its intended purpose"[1], a full validation was executed according to [5]. The quantitative results, summarized in Table 2, demonstrate exceptional reliability.

The gradient approach ensures Specificity by forcefully eluting highly retained lipophilic impurities (like 4-nitrobenzyl chloride) during the 95% B hold, preventing them from ghosting into subsequent injections. Furthermore, the Accuracy data (spanning 50% to 150% of the target concentration) proves that the sample matrix does not suppress the UV ionization/absorption profile of the target analyte[6].

Table 2: Validation Summary for 1-[(4-Nitrobenzyl)oxy]urea
Validation Parameter (ICH Q2)Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution from all known impurities Rs​=3.8 (vs. 4-nitrobenzyl alcohol)PASS
Linearity (Range) R2≥0.999 (1.0 to 150 μg/mL) R2=0.9998 PASS
Accuracy (Recovery) 98.0% – 102.0% across 3 spike levels99.4% – 100.8%PASS
Repeatability (Precision) %RSD ≤2.0% (n=6 injections)%RSD = 0.65%PASS
Limit of Detection (LOD) S/N Ratio ≥3:1 0.015 μg/mLPASS
Limit of Quantitation (LOQ) S/N Ratio ≥10:1 0.050 μg/mLPASS
Robustness Stable Rs​ with ±2°C temp & ±0.02 mL/min flow Rs​>3.0 under all varied conditionsPASS

Conclusion

Transitioning from traditional isocratic HPLC or TLC to a rationally designed UHPLC-PDA method provides a profound upgrade in analytical confidence for 1-[(4-Nitrobenzyl)oxy]urea purity testing. By leveraging the mechanistic principles of ion-pairing (TFA) and optimized gradient kinetics, this method eliminates peak tailing and slashes run times by over 75%. Supported by rigorous ICH Q2(R2) validation data, this protocol serves as a highly authoritative, self-validating framework ready for immediate deployment in pharmaceutical quality control environments.

References

  • International Council for Harmonisation (ICH). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at:[Link]

  • International Council for Harmonisation (ICH). ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. Available at:[Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 1-[(4-Nitrobenzyl)oxy]urea

Comparative Analytical Guide: Mass Spectrometry Platforms for the Structural Elucidation and Quantification of 1-[(4-Nitrobenzyl)oxy]urea Executive Summary 1-[(4-Nitrobenzyl)oxy]urea is a critical synthetic intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: Mass Spectrometry Platforms for the Structural Elucidation and Quantification of 1-[(4-Nitrobenzyl)oxy]urea

Executive Summary

1-[(4-Nitrobenzyl)oxy]urea is a critical synthetic intermediate and a structural analog utilized in the development of ribonucleotide reductase inhibitors and bioreductive prodrug triggers (1[1]). Characterizing its gas-phase behavior is analytically challenging due to the extreme lability of the N-O bond and the electronic influence of the para-nitro group. This guide objectively compares the performance of three leading mass spectrometry (MS) platforms—High-Resolution Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (QqQ)—in mapping its fragmentation pattern, providing a self-validating experimental protocol for rigorous structural assignment.

Mechanistic Causality in Fragmentation (Expertise & Experience)

To optimize MS parameters, one must first understand the thermodynamic and electronic drivers dictating the fragmentation of 1-[(4-Nitrobenzyl)oxy]urea. Gas-phase fragmentation often involves rearrangements to nonconventional ion-neutral complexes before dissociation (2[2]).

  • Benzylic C-O Cleavage (Dominant Pathway) : In ESI(+), the base peak is typically the 4-nitrobenzyl cation ([C7H6NO2]+, m/z 136.0394). Causality: The para-nitro group exerts strong electron-withdrawing (-I, -M) effects, which theoretically destabilizes the benzylic carbocation. However, protonation preferentially occurs at the highly basic urea nitrogen. A subsequent intramolecular proton transfer to the alkoxy oxygen creates an excellent neutral leaving group (hydroxyurea, 76.0272 Da), driving the heterolytic C-O cleavage and overriding the deactivated nature of the aromatic ring (3[3]).

  • Urea Rearrangement : A secondary pathway involves the loss of isocyanic acid (HNCO, 43.0058 Da) to yield m/z 169.0608. Causality: This is a classic rearrangement of protonated ureas, driven by the thermodynamic stability of the resulting hydroxylamine derivative.

  • Gas-Phase Reduction in ESI(-) : In negative ion mode, nitroaromatics are prone to gas-phase reduction. The nitro group can form an ion-neutral complex, leading to the characteristic loss of a nitro radical (·NO2) or decarboxylative coupling if analyzed within a complex matrix (4[4]).

FragmentationPathway M [M+H]+ m/z 212.0666 1-[(4-Nitrobenzyl)oxy]urea F1 [4-Nitrobenzyl]+ m/z 136.0394 M->F1 - CH4N2O2 (76.0272 Da) C-O Bond Cleavage F2 [M+H - HNCO]+ m/z 169.0608 M->F2 - HNCO (43.0058 Da) Urea Rearrangement F4 [4-Nitrobenzyloxy]+ m/z 152.0342 M->F4 - CH4N2O (60.0324 Da) N-O Bond Cleavage F3 [C7H6]+ m/z 90.0465 F1->F3 - NO2 (45.9929 Da) Nitro Loss

Proposed ESI(+) MS/MS fragmentation pathway of 1-[(4-Nitrobenzyl)oxy]urea.

Platform Performance Comparison

Choosing the right MS architecture depends entirely on the analytical goal: de novo structural elucidation versus high-throughput pharmacokinetic quantification.

Table 1: Platform Performance Comparison for Alkoxyurea Analysis

FeatureHigh-Resolution OrbitrapQuadrupole Time-of-Flight (Q-TOF)Triple Quadrupole (QqQ)
Mass Accuracy < 1 ppm1 - 3 ppmNominal Mass (~0.1 Da)
Resolution (FWHM) Up to 240,00040,000 - 80,000Unit Resolution
Primary Application Structural elucidation, exact massIntermediate trapping, high-speed MS/MSHigh-sensitivity targeted PK quantification
Performance on 1-[(4-Nitrobenzyl)oxy]urea Resolves isobaric interferences (e.g., distinguishing HNCO vs. CHNO loss)Excellent for tracking rapid bioreductive degradation intermediatesMaximum signal-to-noise for the m/z 212 → 136 transition

Table 2: High-Resolution ESI(+) Fragment Assignments for 1-[(4-Nitrobenzyl)oxy]urea

Exact Mass (m/z)FormulaIon TypeNeutral LossMechanistic Origin
212.0666[C8H10N3O4]+[M+H]+NoneProtonated precursor ion
169.0608[C7H8N2O3]+FragmentHNCO (43.0058 Da)Urea rearrangement and isocyanic acid loss
152.0342[C7H6NO3]+FragmentCH4N2O (60.0324 Da)N-O bond homolysis/heterolysis
136.0394[C7H6NO2]+FragmentCH4N2O2 (76.0272 Da)Benzylic C-O cleavage (Base Peak)
90.0465[C7H6]+FragmentNO2 (45.9929 Da)Secondary loss of nitro group from m/z 136

Self-Validating Experimental Protocol: Isotope-Tracked LC-MS/MS

To ensure absolute trustworthiness in fragment assignment, this protocol employs a self-validating isotopic labeling strategy. By analyzing a 1:1 mixture of unlabeled and 15N2-labeled 1-[(4-Nitrobenzyl)oxy]urea, fragments containing the urea moiety are instantly identified by a +2 Da mass shift, while the benzylic fragments remain unshifted.

Step-by-Step Methodology:

  • Sample Preparation (Cold Extraction) : Dissolve 1-[(4-Nitrobenzyl)oxy]urea and its 15N2-isotopologue in cold LC-MS grade methanol to a final concentration of 1 µg/mL. Causality: Cold extraction is mandatory to prevent thermally induced degradation of the fragile N-O bond prior to injection.

  • Chromatographic Separation : Inject 2 µL onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm). Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.

  • Ionization (HESI) : Set the Heated Electrospray Ionization source to positive mode. Capillary voltage: 3.5 kV. Sheath gas: 40 arb. Aux gas: 10 arb. Heater temperature: 250°C. Causality: The heater temperature is kept intentionally low to prevent in-source thermal cleavage of the alkoxyurea bond, ensuring the intact [M+H]+ ion enters the quadrupole.

  • Fragmentation (HCD/CID) : Apply Normalized Collision Energy (NCE) at stepped intervals of 15%, 30%, and 45%. Causality: Stepped NCE captures both low-energy (N-O cleavage) and high-energy (aromatic ring fragmentation) events in a single composite spectrum.

  • Data Validation : Filter the MS/MS spectra for doublet peaks separated by exactly 2.006 Da. A singlet at m/z 136.0394 confirms the loss of the entire nitrogen-containing urea group, validating the C-O cleavage mechanism.

LCMSWorkflow S1 1. Sample Prep (Cold MeOH Extraction & 15N-Isotope Spiking) S2 2. UHPLC Separation (C18, 0.1% FA / MeCN Gradient) S1->S2 S3 3. Ionization (HESI Source, Pos/Neg Switching) S2->S3 S4 4. MS/MS Analysis (Orbitrap HRMS, NCE 15-45%) S3->S4 S5 5. Data Processing (Mass Defect Filtering) S4->S5

Self-validating LC-HRMS/MS workflow for the characterization of 1-[(4-Nitrobenzyl)oxy]urea.

References

  • BenchChem Technical Support Team. "A Comprehensive Technical Guide to the Spectroscopic Characterization of Benzyloxyurea." Benchchem. 1

  • Sykes, B. M., et al. "Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs." Journal of the Chemical Society, Perkin Transactions 1 (2000). 3

  • Bai, X., et al. "Decarboxylative Coupling Reaction in ESI(−)-MS/MS of 4-Nitrobenzyl 4-Hydroxybenzoates: Triplet Ion–Neutral Complex-Mediated 4-Nitrobenzyl Transfer." Journal of the American Society for Mass Spectrometry (2016). 4

  • Hu, N., et al. "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." The Journal of Organic Chemistry (2010). 2

Sources

Validation

A Comparative Guide to the Reactivity of 1-[(4-Nitrobenzyl)oxy]urea and N-Hydroxyureas for Drug Development Professionals

In the landscape of drug discovery and development, the modulation of biological processes through small molecules is a cornerstone of therapeutic innovation. Among the myriad of scaffolds, urea derivatives have consiste...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the modulation of biological processes through small molecules is a cornerstone of therapeutic innovation. Among the myriad of scaffolds, urea derivatives have consistently demonstrated significant potential. This guide provides an in-depth comparative analysis of the reactivity of two classes of urea-based compounds: the well-established N-hydroxyureas and the prodrug candidate, 1-[(4-Nitrobenzyl)oxy]urea. Our focus will be on the distinct mechanisms that govern their biological activity, supported by established experimental evidence and detailed protocols for their evaluation.

Unveiling the Dichotomy in Reactivity: N-Hydroxyureas vs. O-Substituted Analogs

N-hydroxyureas and O-substituted hydroxyureas, such as 1-[(4-Nitrobenzyl)oxy]urea, represent two divergent strategies in drug design, despite their structural similarities. The former often act as direct bioisosteres or enzyme inhibitors, with their reactivity centered on the N-hydroxy group. In contrast, the latter, as we will explore, are designed as prodrugs, where the O-substituent dictates the activation mechanism, often under specific physiological conditions.

N-Hydroxyureas: Direct Modulators of Biological Targets

N-hydroxyureas, with hydroxyurea as the archetypal example, are a class of compounds characterized by a hydroxyl group attached to a urea nitrogen atom. Their reactivity is intrinsically linked to this functional group, enabling them to interact with and modulate the activity of various biological targets.

Mechanism of Action: Nitric Oxide Donation and Enzyme Inhibition

The most prominent mechanism of action for many N-hydroxyureas is their ability to act as nitric oxide (NO) donors.[1][2][3] This property is particularly relevant in the context of sickle cell disease, where hydroxyurea is a frontline therapy.[4][5] The in vivo conversion of hydroxyurea to NO is a complex process, often mediated by enzymatic systems.[1][2]

One key pathway involves the interaction of N-hydroxyureas with heme-containing proteins like hemoglobin.[6][7][8] The reaction is initiated by the oxidation of the N-hydroxyurea, leading to the formation of a nitroxide radical.[9][10] Subsequent decomposition of this intermediate can release NO.[9][10] It has been observed that aromatic N-hydroxyureas exhibit a significantly faster reaction rate with oxyhemoglobin compared to hydroxyurea itself, suggesting that substitution on the non-hydroxyl nitrogen can enhance NO-donating potential.[6][9]

Beyond NO donation, N-hydroxyureas are also known inhibitors of various enzymes. The most well-understood is the inhibition of ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis.[4][11][12] This inhibitory action is the basis for hydroxyurea's use as an antineoplastic agent.[10][12][13] The mechanism involves the quenching of a tyrosyl free radical at the active site of the RNR enzyme.[11]

NHydroxyurea_Mechanism NHydroxyurea N-Hydroxyurea Enzyme Heme-containing Enzyme (e.g., Hemoglobin) NHydroxyurea->Enzyme Oxidation RNR Ribonucleotide Reductase (RNR) NHydroxyurea->RNR Interaction Nitroxide Nitroxide Radical Enzyme->Nitroxide NO Nitric Oxide (NO) Nitroxide->NO Decomposition BiologicalEffects Biological Effects (e.g., Vasodilation, Increased HbF) NO->BiologicalEffects Inhibition Enzyme Inhibition RNR->Inhibition DNAsynthesis DNA Synthesis RNR->DNAsynthesis CellCycleArrest Cell Cycle Arrest Inhibition->CellCycleArrest

Mechanism of Action for N-Hydroxyureas.

1-[(4-Nitrobenzyl)oxy]urea: A Prodrug Strategy for Targeted Therapy

In contrast to the direct-acting N-hydroxyureas, 1-[(4-Nitrobenzyl)oxy]urea is conceptualized as a prodrug. Its reactivity is latent and designed to be unleashed under specific physiological conditions, primarily hypoxia, which is a hallmark of many solid tumors.[11] The key to its activation lies in the 4-nitrobenzyl group attached to the urea's oxygen atom.

Deduced Mechanism of Action: Hypoxia-Activated Release

The 4-nitrobenzyl group is a well-established "trigger" for hypoxia-activated prodrugs.[4][7][14] The underlying principle is the selective reduction of the nitro group to a hydroxylamine or amine by nitroreductase enzymes that are overexpressed in hypoxic environments.[14][15][16] This reduction initiates a self-immolative cascade, leading to the cleavage of the O-N bond and the release of the parent active molecule, in this case, likely a hydroxyurea derivative or a related reactive species.

The O-alkylation of the hydroxyurea moiety in 1-[(4-Nitrobenzyl)oxy]urea is critical. Unlike N-hydroxyureas, O-substituted derivatives are generally not direct NO donors because the hydroxyl group is masked.[2] Their biological activity is therefore contingent on the cleavage of the O-substituent.

Prodrug_Activation Prodrug 1-[(4-Nitrobenzyl)oxy]urea (Inactive Prodrug) Hypoxia Hypoxic Environment (e.g., Solid Tumor) Reduction Nitro Group Reduction Prodrug->Reduction Enzymatic Action Nitroreductase Nitroreductase Enzymes Hypoxia->Nitroreductase Upregulation Nitroreductase->Reduction Intermediate Reduced Intermediate (Hydroxylamine/Amine) Reduction->Intermediate SelfImmolation Self-Immolative Cascade Intermediate->SelfImmolation ActiveDrug Released Active Species (e.g., Hydroxyurea derivative) SelfImmolation->ActiveDrug BiologicalEffect Therapeutic Effect (e.g., Cytotoxicity) ActiveDrug->BiologicalEffect

Deduced Activation of 1-[(4-Nitrobenzyl)oxy]urea.

Comparative Analysis of Reactivity

The fundamental difference in the reactivity of N-hydroxyureas and 1-[(4-Nitrobenzyl)oxy]urea dictates their potential therapeutic applications and the experimental approaches required for their evaluation.

FeatureN-Hydroxyureas1-[(4-Nitrobenzyl)oxy]urea (Putative)
Primary Mechanism Direct interaction with biological targets (e.g., enzymes, heme proteins).Prodrug activation under specific conditions (hypoxia).
Active Species The molecule itself or its immediate derivatives (e.g., nitroxide radical, NO).The released active species following cleavage of the 4-nitrobenzyl group.
Activation Condition Presence of specific enzymes or biological oxidants.Hypoxia and the presence of nitroreductase enzymes.
Therapeutic Rationale Broad-acting enzyme inhibition or NO-mediated physiological effects.Targeted therapy for hypoxic tumors, minimizing systemic toxicity.

Experimental Protocols for Comparative Evaluation

To empirically validate the proposed mechanisms and compare the reactivity of these two classes of compounds, a series of well-defined experimental protocols are essential.

Protocol 1: Quantification of Nitric Oxide Release

This protocol is crucial for assessing the NO-donating capacity of N-hydroxyureas and confirming the lack thereof in the intact O-substituted prodrug.

Method: Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (NO₂⁻).[6][11]

Materials:

  • Griess Reagent I (Sulfanilamide in acidic solution)

  • Griess Reagent II (N-(1-Naphthyl)ethylenediamine in solution)

  • Nitrate Reductase (for samples containing nitrate)

  • NADPH

  • Sodium Nitrite standards

  • 96-well microplate reader

Procedure:

  • Sample Preparation: Incubate the test compound (N-hydroxyurea or 1-[(4-Nitrobenzyl)oxy]urea) in a buffered solution (e.g., PBS, pH 7.4) at 37°C. For cellular assays, collect the cell culture supernatant. If enzymatic activation is being investigated (e.g., with hemoglobin), include the enzyme in the incubation mixture.

  • Nitrate Reduction (if necessary): If the sample is expected to contain nitrate, incubate the sample with nitrate reductase and NADPH to convert nitrate to nitrite.

  • Griess Reaction: Add Griess Reagent I to each well containing the sample or standard, followed by the addition of Griess Reagent II.

  • Incubation and Measurement: Allow the color to develop for 10-15 minutes at room temperature. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve generated with known concentrations of sodium nitrite.

Griess_Assay_Workflow cluster_0 Sample Preparation cluster_1 Nitrite Quantification TestCompound Test Compound Incubation Incubation (Buffer/Cells/Enzyme) TestCompound->Incubation Sample Sample Aliquot Incubation->Sample GriessReagents Add Griess Reagents ColorDevelopment Color Development Absorbance Measure Absorbance (540 nm) Quantification Quantify Nitrite

Workflow for the Griess Assay.
Protocol 2: Evaluation of Prodrug Activation by Nitroreductase

This protocol is designed to assess the activation of 1-[(4-Nitrobenzyl)oxy]urea by nitroreductase enzymes.

Method: HPLC-Based Prodrug Disappearance and Metabolite Appearance

High-Performance Liquid Chromatography (HPLC) is a powerful technique to monitor the conversion of the prodrug into its active form and other metabolites over time.[5][13][17][18]

Materials:

  • Recombinant nitroreductase enzyme (e.g., from E. coli)

  • NADH or NADPH as a cofactor

  • 1-[(4-Nitrobenzyl)oxy]urea

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the reaction buffer, the prodrug at a known concentration, and the cofactor.

  • Initiation of Reaction: Initiate the reaction by adding the nitroreductase enzyme. A control reaction without the enzyme should be run in parallel.

  • Time-Course Sampling: At various time points, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a strong acid or organic solvent like acetonitrile).

  • HPLC Analysis: Inject the quenched samples into the HPLC system. Develop a separation method that allows for the resolution of the prodrug, the expected released active species, and any other metabolites.

  • Data Analysis: Monitor the peak areas of the prodrug and the appearing metabolites over time. The rate of disappearance of the prodrug and the rate of appearance of the active drug provide a quantitative measure of the enzymatic activation.

HPLC_Prodrug_Assay ReactionSetup Reaction Setup (Prodrug, Enzyme, Cofactor) TimeCourse Time-Course Sampling ReactionSetup->TimeCourse Quenching Reaction Quenching TimeCourse->Quenching HPLC HPLC Analysis Quenching->HPLC DataAnalysis Data Analysis (Peak Area vs. Time) HPLC->DataAnalysis

Workflow for HPLC-based Prodrug Activation Assay.

Conclusion: Tailoring Reactivity for Therapeutic Advantage

The comparative analysis of 1-[(4-Nitrobenzyl)oxy]urea and N-hydroxyureas highlights a fundamental principle in modern drug design: the strategic manipulation of chemical reactivity to achieve desired therapeutic outcomes. N-hydroxyureas serve as direct-acting agents, with their efficacy dependent on the inherent reactivity of the N-hydroxy group. In contrast, 1-[(4-Nitrobenzyl)oxy]urea exemplifies a prodrug approach, where reactivity is conditionally controlled, offering the potential for targeted drug delivery and reduced off-target effects.

For researchers and drug development professionals, understanding these distinct mechanisms is paramount. The choice between these two strategies depends on the therapeutic target, the desired pharmacological profile, and the specific disease context. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation and comparison of these and other novel urea derivatives, ultimately facilitating the development of safer and more effective medicines.

References

  • King, S. B. (2004). Nitric oxide production from hydroxyurea. Current Medicinal Chemistry, 11(5), 553-562.
  • McGann, P. T., & Ware, R. E. (2015). Hydroxyurea for sickle cell anemia: what have we learned and what questions still remain?.
  • Hay, M. P., et al. (2003). Structure-activity relationships for 4-nitrobenzyl carbamates of 5-aminobenz[e]indoline minor groove alkylating agents as prodrugs for GDEPT in conjunction with E. coli nitroreductase. Journal of Medicinal Chemistry, 46(12), 2456-2468.
  • Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1-10.
  • Hay, M. P., et al. (2006). A new 4-nitrobenzyl carbonate prodrug of methyl 5-benzyl-2-hydroxy-11-methylene-6-oxo-5H-benzo[b]carbazole-1-carboxylate for potential use with nitroreductase-based gene-directed enzyme prodrug therapy (GDEPT). Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(3), 244-245.
  • King, S. B., et al. (2003). Hydroxyurea analogues as kinetic and mechanistic probes of the nitric oxide producing reactions of hydroxyurea and oxyhemoglobin. Journal of Medicinal Chemistry, 46(17), 3649-3657.
  • Hay, M. P., et al. (1999). Nitrobenzyl carbamate prodrugs of enediynes for nitroreductase gene-directed enzyme prodrug therapy (GDEPT). Journal of Medicinal Chemistry, 42(22), 4484-4491.
  • Vankayala, S. L., et al. (2012). Unlocking the binding and reaction mechanism of hydroxyurea substrates as biological nitric oxide donors.
  • Hay, M. P., et al. (2000). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (22), 3783-3793.
  • Alcaide, B., et al. (2010). Different reactivity of hydroxylamine with carbamoyl azides and carbamoyl cyanides: synthesis of hydroxyureas and carbamoyl amidoximes. The Journal of Organic Chemistry, 75(21), 7336-7344.
  • King, S. B. (2003). The nitric oxide producing reactions of hydroxyurea. Current Medicinal Chemistry, 10(6), 437-452.
  • Luedtke, N. W., & Schepartz, A. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(42), 7479-7481.
  • Hay, M. P., et al. (2000). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (22), 3783-3793.
  • Hu, L., et al. (2003). Nitrobenzocyclophosphamides as potential prodrugs for bioreductive activation: synthesis, stability, enzymatic reduction, and antiproliferative activity in cell culture. Journal of Medicinal Chemistry, 46(19), 4059-4062.
  • Ceneviva, R., et al. (2006). Effect of nitric oxide release from NOR-3 on urea synthesis, viability and oxygen consumption of rat hepatocyte cultures. Nitric Oxide, 15(4), 365-372.
  • Junga, H., et al. (2000). An HPLC method for the determination of diastereomeric prodrug RS-79070-004 in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 657-668.
  • King, S. B. (2003). The nitric oxide producing reactions of hydroxyurea. Current Medicinal Chemistry, 10(6), 437-452.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Mazur, M., et al. (2020). A concept of dual-responsive prodrugs based on oligomerization-controlled reactivity of ester groups: an improvement of cancer cells versus neutrophils selectivity of camptothecin. Journal of Medicinal Chemistry, 63(16), 8896-8908.
  • Gladwin, M. T., et al. (2002). Nitric oxide donor properties of hydroxyurea in patients with sickle cell disease.
  • Alcaide, B., et al. (2010). Different reactivity of hydroxylamine with carbamoyl azides and carbamoyl cyanides: synthesis of hydroxyureas and carbamoyl amidoximes. The Journal of Organic Chemistry, 75(21), 7336-7344.
  • Givens, R. S., et al. (2002). Synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea. The Journal of Organic Chemistry, 67(25), 8784-8790.
  • King, S. B. (2004). Nitric oxide production from hydroxyurea. Current Medicinal Chemistry, 11(5), 553-562.
  • King, S. B. (2010).
  • ScienCell Research Laboratories. (n.d.). Nitric Oxide (NO) Assay Kit. Retrieved from [Link]

  • Silva, T., et al. (2019). Protocol Griess Test. protocols.io.
  • Vankayala, S. L., et al. (2012). Unlocking the binding and reaction mechanism of hydroxyurea substrates as biological nitric oxide donors.
  • King, S. B. (2003). The nitric oxide producing reactions of hydroxyurea. Current Medicinal Chemistry, 10(6), 437-452.
  • WebMD. (2024). Hydroxyurea (Droxia, Hydrea, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Radi, R., et al. (2018). Detection and quantification of nitric oxide–derived oxidants in biological systems. Free Radical Biology and Medicine, 128, 114-138.
  • Al-Samhari, M. M., & Al-Rasheed, N. M. (2024). The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia. Medicina, 60(11), 1735.
  • Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. Genes, 7(11), 109.
  • Patsnap. (2024). What is the mechanism of Hydroxycarbamide?.
  • Vankayala, S. L., et al. (2012). Unlocking the Binding and Reaction Mechanism of Hydroxyurea Substrates as Biological Nitric Oxide Donors.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[(4-Nitrobenzyl)oxy]urea

For researchers and scientists in the dynamic field of drug development, the synthesis of novel chemical entities is a daily reality. With innovation comes the critical responsibility of ensuring safety and environmental...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic field of drug development, the synthesis of novel chemical entities is a daily reality. With innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of new compounds with limited documented hazard information. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-[(4-Nitrobenzyl)oxy]urea, a compound for which a specific Safety Data Sheet (SDS) may not be readily available. Our approach is grounded in the precautionary principle: treating compounds with unknown hazard profiles as hazardous until proven otherwise.[1][2] This ensures the highest level of safety for laboratory personnel and minimizes environmental impact.

Hazard Identification and Risk Assessment: An Inferential Approach

Due to the novelty of 1-[(4-Nitrobenzyl)oxy]urea, a complete, experimentally-derived hazard profile is not available. However, by examining its structural components—a nitrobenzyl group and a urea moiety—we can infer potential hazards and establish a robust safety protocol. This proactive approach is a cornerstone of modern laboratory safety.

  • Nitroaromatic Compounds: The presence of the 4-nitrobenzyl group suggests that the compound may share hazards with other nitroaromatic compounds. These are often toxic and can be harmful to the environment.[3] For instance, 1-Chloro-4-nitrobenzene is listed as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[3]

  • Urea Derivatives: While urea itself has low toxicity, some of its derivatives can be more hazardous.[4][5] For example, (4-Nitrophenyl)urea is known to cause skin and serious eye irritation.[6]

  • Thermal Decomposition: Upon heating, many organic nitrogen compounds can decompose to release toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[4]

Based on this analysis, 1-[(4-Nitrobenzyl)oxy]urea should be handled as a substance that is potentially toxic, an irritant, and an environmental hazard.

Table 1: Inferred Hazard Profile and Physicochemical Properties of 1-[(4-Nitrobenzyl)oxy]urea

PropertyInferred Value/ClassificationRationale / Source
Molecular Formula C8H9N3O4PubChem
Appearance Likely a solidBased on similar urea derivatives
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skinInferred from nitroaromatic compounds[3]
Skin Corrosion/Irritation Potential irritantInferred from (4-Nitrophenyl)urea[6]
Eye Damage/Irritation Potential serious irritantInferred from (4-Nitrophenyl)urea[6]
Mutagenicity/Carcinogenicity Suspected mutagen/carcinogenInferred from nitroaromatic compounds[3]
Environmental Hazard Potentially toxic to aquatic lifeInferred from nitroaromatic compounds[3]
Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, a stringent PPE protocol is mandatory when handling 1-[(4-Nitrobenzyl)oxy]urea in any form—pure compound, solutions, or contaminated materials.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[1]

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are required. If there is a splash hazard, a face shield should also be worn.[2]

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of significant spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

For small spills (less than 5 grams or 25 mL of a dilute solution):

  • Alert Personnel: Notify others in the immediate vicinity.

  • Containment: If it is a liquid, contain the spill using an absorbent material such as vermiculite or sand. For a solid, gently cover it with a damp paper towel to avoid generating dust.

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated waste container.

  • Decontamination: Clean the spill area with soap and water, and then wipe it down with a suitable solvent (e.g., ethanol). Collect all cleaning materials as contaminated waste.

For large spills (more than 5 grams or 25 mL of a dilute solution):

  • Evacuate: Immediately evacuate the area.

  • Notify: Alert your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.

  • Secure the Area: Prevent entry into the spill area.

  • Professional Cleanup: Allow trained EHS personnel to manage the cleanup.

Disposal_Decision_Tree cluster_waste_type Identify Waste Type cluster_segregation Segregate Waste cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_final_disposal Final Disposal WasteType 1-[(4-Nitrobenzyl)oxy]urea Waste Solid Solid WasteType->Solid Liquid Liquid WasteType->Liquid PureCompound Pure Compound Solid->PureCompound Contaminated Contaminated Materials Solid->Contaminated SolventType Identify Solvent Liquid->SolventType SolidWasteContainer Label & Store in SAA PureCompound->SolidWasteContainer Contaminated->SolidWasteContainer SchedulePickup Schedule EHS Pickup SolidWasteContainer->SchedulePickup NonHalogenated Non-Halogenated SolventType->NonHalogenated Halogenated Halogenated SolventType->Halogenated Aqueous Aqueous SolventType->Aqueous NonHalogenatedContainer Non-Halogenated Waste NonHalogenated->NonHalogenatedContainer HalogenatedContainer Halogenated Waste Halogenated->HalogenatedContainer AqueousContainer Aqueous Waste Aqueous->AqueousContainer LiquidWasteContainer Label & Store in SAA NonHalogenatedContainer->LiquidWasteContainer HalogenatedContainer->LiquidWasteContainer AqueousContainer->LiquidWasteContainer LiquidWasteContainer->SchedulePickup Incineration High-Temperature Incineration SchedulePickup->Incineration

Caption: Decision tree for the proper disposal of 1-[(4-Nitrobenzyl)oxy]urea waste streams.

Conclusion: A Culture of Safety

The responsible disposal of novel chemical compounds like 1-[(4-Nitrobenzyl)oxy]urea is not merely a procedural task; it is a fundamental aspect of a robust safety culture. By adhering to the principles of proactive hazard assessment, stringent use of PPE, and meticulous waste segregation, researchers can ensure a safe working environment and protect our planet. Always consult your institution's specific waste disposal guidelines and EHS department for any questions or clarification.

References

  • CP Lab Safety. (2025, July 27). The Greenest Methods for Disposal of Hazardous Lab Chemicals. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. The University of Chicago. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. University of North Carolina at Charlotte. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Novel Chemicals With Unknown Hazards. University of North Carolina at Charlotte. Retrieved from [Link]

  • International Labour Organization and World Health Organization. (2021). ICSC 0595 - UREA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)urea. PubChem. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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